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8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Documentation Hub

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  • Product: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Core Science & Biosynthesis

Foundational

Chemical properties of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

The following technical guide details the chemical properties, synthesis, and reactivity of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold used primarily in the development of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and phosphodiesterase (PDE) modulators.[1]

[1]

Executive Summary & Structural Analysis

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a bicyclic heteroaromatic pharmacophore belonging to the 1,7-naphthyridine class.[1] It is characterized by a fused pyridine-pyridone system, offering a unique electronic profile that balances hydrogen bond donor/acceptor capability with tunable electrophilicity.[1]

Structural Identifiers
PropertyDetail
IUPAC Name 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Molecular Formula

Molecular Weight 194.62 g/mol
Core Scaffold 1,7-Naphthyridine
Key Functional Groups

-Chloroimine (C8), Lactam (N1-C2), Methyl (C3)
Electronic Distribution & Tautomerism

This molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the solid state and polar aprotic solvents (DMSO, DMF), the lactam form predominates due to the stabilization energy of the amide resonance.[1]

  • Electrophilic Center (C8): The chlorine atom at position 8 is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1] The adjacent nitrogen (N7) exerts a strong electron-withdrawing effect (
    
    
    
    ,
    
    
    ), making C8 the primary site for derivatization.[1]
  • Nucleophilic Center (N1): The lactam nitrogen is weakly acidic (

    
    ) and can serve as a nucleophile upon deprotonation.[1]
    
  • Steric Influence (C3-Methyl): The methyl group at C3 provides metabolic stability (blocking

    
    -oxidation) and induces a slight twist in N-aryl derivatives, often improving solubility and selectivity in protein binding pockets.[1]
    

Synthesis Pathways[1][2][3][4][5][6]

The construction of the 1,7-naphthyridine core typically follows a condensation strategy.[1] For the 8-chloro-3-methyl variant, a modified Friedländer condensation or a cyclization of 3-amino-isonicotinic acid derivatives is the standard approach.[1]

Primary Synthetic Route (Retrosynthesis)

The most robust synthesis involves building the lactam ring onto a pre-functionalized pyridine core.[1]

Precursors:

  • 3-Amino-2-chloropyridine-4-carbaldehyde (Core building block).[1]

  • Propionic anhydride or Ethyl propionate (Source of C2/C3 carbons).[1]

Step-by-Step Protocol:

  • Condensation: React 3-amino-2-chloropyridine-4-carbaldehyde with propionic anhydride in the presence of a weak base (e.g., triethylamine) or under thermal conditions.[1]

  • Cyclization: The intermediate amide undergoes intramolecular Knoevenagel-type condensation to close the ring.[1]

  • Chlorination (If starting from 8-hydroxy): If the precursor was 8-hydroxy, conversion to 8-chloro is achieved using

    
     (Phosphorus oxychloride).[1]
    
Visualization: Synthesis Logic

Synthesis Precursor 3-Amino-2-chloropyridine- 4-carbaldehyde Intermediate Amide Intermediate Precursor->Intermediate Acylation Reagent Propionic Anhydride / Base Reagent->Intermediate Product 8-Chloro-3-methyl- 1,7-naphthyridin-2(1H)-one Intermediate->Product Cyclization (-H2O)

Caption: Convergent synthesis pathway forming the lactam ring from a pyridine precursor.

Chemical Reactivity & Derivatization

The utility of this scaffold in drug discovery lies in its orthogonal reactivity.[1] It allows for sequential functionalization without protecting groups.[1]

Nucleophilic Aromatic Substitution ( ) at C8

The C8-Cl bond is the most reactive site.[1] It can be displaced by amines, alkoxides, or thiols. This reaction is crucial for introducing diversity (R-groups) in library synthesis.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

  • Conditions:

    • Amines: 80–120°C in DMSO/NMP with DIPEA. Microwave irradiation significantly accelerates this reaction (10–20 min).[1]

    • Alkoxides:[1] NaH/THF or NaOR/ROH at reflux.[1]

  • Self-Validating Check: The disappearance of the starting material peak (approx.[1] HPLC

    
    ) and the emergence of a more polar product peak confirms substitution.[1]
    
N-Alkylation at N1

The lactam nitrogen can be alkylated to modulate solubility or target affinity.[1]

  • Reagents: Alkyl halides (

    
    ) with bases like 
    
    
    
    or
    
    
    in DMF.[1]
  • Regioselectivity: Alkylation occurs exclusively at N1 (lactam) rather than N7 (pyridine) due to the acidity of the N1-H proton.[1]

Palladium-Catalyzed Cross-Couplings

While


 is preferred for C8, Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed if the nucleophile is weak or sterically hindered.[1]
  • Catalyst System:

    
     / Xantphos or 
    
    
    
    .[1]
  • Note: The C8-Cl is reactive enough that oxidative addition occurs readily.[1]

Reactivity Map

Reactivity Core 8-Chloro-3-methyl- 1,7-naphthyridin-2(1H)-one SNAr C8 Substitution (SNAr) (Amines, Alkoxides) Core->SNAr High Reactivity N_Alk N1 Alkylation (R-X, Base) Core->N_Alk Moderate Reactivity Pd_Coup C8 Pd-Coupling (Suzuki/Buchwald) Core->Pd_Coup Alternative Route Oxidation C3-Methyl Oxidation (SeO2 -> Aldehyde) Core->Oxidation Low Reactivity

Caption: Orthogonal reactivity profile highlighting the C8-position as the primary synthetic handle.

Experimental Protocols

General Procedure: Displacement at C8

Objective: Synthesis of 8-amino-substituted derivatives.

  • Preparation: Dissolve 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add the desired amine (1.2–1.5 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction:

    • Thermal: Heat to 100°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20 minutes (high absorption).

  • Work-up: Pour the reaction mixture into ice-water. The product typically precipitates.[1] Filter, wash with water and diethyl ether.[1]

  • Purification: If no precipitate forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    
Analytical Characterization Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       11.5–12.0 ppm (br s, 1H, NH ).[1]
      
    • 
       8.5–8.8 ppm (d, 1H, H6).[1]
      
    • 
       7.8–8.0 ppm (s, 1H, H4).[1]
      
    • 
       7.4–7.6 ppm (d, 1H, H5).[1]
      
    • 
       2.1–2.3 ppm (s, 3H, C3-CH 
      
      
      
      ).[1]
  • MS (ESI):

    
     (characteristic 3:1 Chlorine isotope pattern).[1]
    

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinolinones or isoquinolinones.[1]

  • Kinase Inhibition: The lactam motif (NH-CO) mimics the hydrogen bonding interaction of ATP with the hinge region of kinases (e.g., p38 MAP kinase, MK2).[1] The substituent at C8 projects into the solvent-exposed region or the hydrophobic back pocket, depending on the vector.[1]

  • PDE Inhibitors: 1,7-Naphthyridines are potent scaffolds for Phosphodiesterase 4 (PDE4) and PDE5 inhibitors, used in treating inflammation (COPD, psoriasis) and CNS disorders.[1]

  • Antibacterial Agents: Derivatives have shown activity against DNA gyrase in Gram-negative bacteria.[1]

References

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[1] (Analogous chemistry for naphthyridinone scaffolds). Available at: [Link][1]

  • PubChem. 8-chloro-[1,7]naphthyridine Compound Summary. Available at: [Link][1]

Sources

Exploratory

Role of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one in medicinal chemistry

This is an in-depth technical guide on the medicinal chemistry utility of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . A Privileged Scaffold for Targeted Therapeutics Executive Summary In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry utility of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one .

A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one represents a high-value "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound is not merely an intermediate; it is a bifunctional pharmacophore designed to address two critical challenges in medicinal chemistry: selectivity (via the 3-methyl and lactam motifs) and modular diversity (via the 8-chloro handle).

This guide dissects the scaffold's electronic architecture, details its synthesis via modified Friedländer condensation, and outlines its application in designing inhibitors for kinases (e.g., p38 MAPK, c-Met) and phosphodiesterases (PDE4/5).

Scaffold Architecture & Pharmacophore Analysis[1]

The utility of this scaffold stems from its precise arrangement of electronic and steric features. It functions as a bioisostere of quinoline and isoquinoline but with superior solubility and hydrogen-bonding potential due to the second nitrogen (N7).

FeaturePositionElectronic/Steric RoleMedicinal Chemistry Utility
Lactam (C=O) C2H-bond acceptor/donor (NH)Mimics the Watson-Crick face of nucleobases; critical for ATP-hinge binding in kinases.
Methyl Group C3Steric "Gatekeeper"Induces a twist in the molecule or fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity over off-targets.
Chlorine Atom C8Electrophilic HandleA "hotspot" for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. Allows the attachment of solubilizing tails or hydrophobic groups.
Naphthyridine N N7H-bond AcceptorIncreases water solubility compared to quinolines; provides a secondary anchor point for active site water networks.
Electronic Distribution Diagram

The following diagram illustrates the reactivity profile of the scaffold, highlighting the "Diversity Vector" at C8 and the "Binding Vector" at the lactam interface.

Pharmacophore Scaffold 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Lactam Lactam (C2/N1) (H-Bond Donor/Acceptor) Scaffold->Lactam Polar Interface Methyl Methyl (C3) (Steric Selectivity) Scaffold->Methyl Steric Bulk Chloro Chlorine (C8) (Synthetic Handle) Scaffold->Chloro Reactivity Target_Kinase Kinase Hinge Region (ATP Mimicry) Lactam->Target_Kinase H-Bonds Target_Hydrophobic Hydrophobic Pocket (Selectivity Filter) Methyl->Target_Hydrophobic van der Waals Target_Diversity Solvent Exposed Region (S_NAr / Coupling) Chloro->Target_Diversity Derivatization

Caption: Pharmacophore map detailing the functional roles of the scaffold's three key zones.

Synthetic Access: The Modified Friedländer Route

The most robust synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one avoids the harsh conditions of direct chlorination. Instead, it utilizes a convergent assembly strategy, building the lactam ring onto a pre-functionalized pyridine core.

Core Synthesis Protocol

Reaction Type: Condensation / Cyclization Key Precursor: 3-Amino-2-chloropyridine-4-carbaldehyde (or its nitrile equivalent).

  • Starting Material: 3-Amino-2-chloropyridine-4-carbaldehyde (Compound A ).

    • Why: This precursor pre-installs the critical 8-chloro group (originally at pyridine C2) and the correct nitrogen placement.

  • Reagent: Propionic Anhydride (or Propionyl Chloride + Base).

    • Why: The propionyl group provides the 3-carbon fragment needed to close the ring and installs the C3-methyl group automatically.

  • Conditions: Reflux in basic media (e.g., Et3N/DMF or NaOEt/EtOH).

Synthetic Workflow Diagram

Synthesis SM 3-Amino-2-chloropyridine-4-carbaldehyde (Pre-installed Cl) Intermediate Amide Intermediate (Acylation of NH2) SM->Intermediate + Reagent, Base, 0°C Reagent Propionic Anhydride (Source of C3-Me & C2=O) Reagent->Intermediate Cyclization Intramolecular Aldol Condensation (Ring Closure) Intermediate->Cyclization Reflux, -H2O Product 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Cyclization->Product Tautomerization

Caption: Step-wise construction of the 1,7-naphthyridine core via modified Friedländer condensation.

Functionalization & Reactivity Profile

Once the core is synthesized, the C8-Chlorine becomes the primary site for diversification. The reactivity of the C8 position is enhanced by the electron-deficient nature of the naphthyridine ring (N7 pulls density), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Reactivity Hierarchy
  • C8-Chlorine (Most Reactive): Reacts with amines, thiols, and alkoxides.

    • Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or hinge-binding motifs.

  • N1-Lactam Nitrogen: Reacts with alkyl halides (requires base, e.g., Cs2CO3).

    • Application: Tuning lipophilicity or preventing tautomerization.

  • C3-Methyl: Benzylic oxidation (radical bromination).

    • Application: Rare, but allows extension of the scaffold at the C3 position.

Experimental Protocol: C8-Amination (SNAr)

This protocol describes the substitution of the 8-chloro group with a primary amine, a common step in generating kinase inhibitor libraries.

Materials:

  • 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 eq)

  • Amine (e.g., 4-aminopiperidine) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure:

  • Preparation: Dissolve the naphthyridinone (100 mg, 0.51 mmol) in anhydrous NMP (2.0 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (180 µL, 1.0 mmol) followed by the amine (0.61 mmol).

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours (thermal) or 30 mins (microwave irradiation at 140°C).

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~195/197) should disappear, replaced by the product mass.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates. Filter, wash with water and Et2O.

  • Purification: If no precipitate forms, extract with EtOAc/MeOH (9:1), dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • Success Indicator: Appearance of a new peak in LC-MS lacking the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

Case Studies in Medicinal Chemistry
Application A: Kinase Inhibition (e.g., p38 MAPK, c-Met)

The 1,7-naphthyridin-2-one core is a proven bioisostere for the quinazolinone scaffold found in many kinase inhibitors.

  • Mechanism: The lactam (NH and C=O) forms a bidentate hydrogen bond with the kinase hinge region (e.g., Met-109 in p38).

  • Role of 8-Cl: Displaced by an aromatic amine (e.g., aniline) to access the hydrophobic back-pocket.

  • Role of 3-Me: Occupies the "gatekeeper" pocket, improving selectivity against kinases with larger gatekeeper residues.

Application B: PDE4/5 Inhibitors

Naphthyridines are potent inhibitors of Phosphodiesterases (PDEs).[1] The planar structure allows π-stacking with the phenylalanine residue in the PDE active site (e.g., Phe-725 in PDE5).

  • Strategy: The 8-chloro group is replaced by a bulky aryl group via Suzuki coupling to fill the "Q-pocket" of the enzyme.

References
  • Synthesis of 1,7-Naphthyridines: ChemicalBook. "8-Chloro-1,7-naphthyridine Synthesis and Properties."

  • Scaffold Utility in Kinase Inhibitors: BenchChem. "The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview."

  • Friedländer Condensation Protocols: Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines (Analogous Chemistry)."

  • Structure-Activity Relationships (SAR): National Institutes of Health (PMC). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues."

  • Related Naphthyridinone Synthesis: MDPI. "Synthesis of 1,6-Naphthyridin-2(1H)-ones: Biomedical Applications."

Sources

Foundational

Biological Activity of 3-Methyl-1,7-Naphthyridine Analogs

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 3-methyl-1,7-naphthyridine analogs . Technical Guide & Whitepaper Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 3-methyl-1,7-naphthyridine analogs .

Technical Guide & Whitepaper

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic heteroaromatic system. While the scaffold itself provides a template for DNA intercalation and kinase hinge binding, the 3-methyl-1,7-naphthyridine subclass represents a critical structural optimization.

Recent high-impact studies have identified 3-methyl substitution as a key driver for metabolic stability and hydrophobic pocket occupancy in targets such as PRMT5 (Protein Arginine Methyltransferase 5) and PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha). Unlike the more common 1,8-naphthyridines (e.g., nalidixic acid), the 1,7-isomers offer unique vector orientations for hydrogen bonding, making them potent inhibitors in oncology and metabolic disease.

Key Therapeutic Areas:

  • Oncology: PRMT5 inhibition (MTAP-deleted cancers) and PIP4K2A inhibition.

  • Metabolic Regulation: Dihydroorotate dehydrogenase (DHODH) inhibition.

  • Antimicrobial: DNA gyrase interference (broad-spectrum potential).

Chemical Architecture & SAR Analysis

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. The introduction of a methyl group at position 3 is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the 3-methyl-1,7-naphthyridine scaffold.

SAR_Analysis Core 1,7-Naphthyridine Core (Planar Bicyclic System) Pos3 Position 3 (Methyl) CRITICAL MODIFICATION Core->Pos3 Pos1_7 N1 & N7 Nitrogens H-Bond Acceptors Core->Pos1_7 Pos6_8 Positions 6 & 8 Solubility/Selectivity Vectors Core->Pos6_8 Effect_3 Increases Metabolic Stability Fills Hydrophobic Pockets (PRMT5) Enhances Potency (IC50 < 40nM) Pos3->Effect_3 Effect_N Kinase Hinge Binding Water-mediated H-bonds Pos1_7->Effect_N Effect_68 Modulates Lipophilicity (LLE) Reduces Efflux Pos6_8->Effect_68

Figure 1: SAR analysis of the 3-methyl-1,7-naphthyridine scaffold highlighting the functional role of specific substitutions.

The "Methyl Effect"

In the context of PRMT5 inhibitors (e.g., compound AM-9747 precursors), replacing a hydrogen with a methyl group at position 3 has been shown to improve potency significantly (IC50 dropping from micromolar to ~37 nM).[1] This is attributed to the methyl group displacing high-energy water molecules from the enzyme's hydrophobic cleft or restricting the rotation of the core, locking it into a bioactive conformation.

Therapeutic Applications

Oncology: PRMT5 Inhibition

Mechanism: PRMT5 is an epigenetic enzyme overexpressed in glioblastoma and lymphoma. In MTAP-deleted tumors, PRMT5 becomes a synthetic lethal target. Role of 3-Methyl Analog: Research indicates that 2-amino-3-methyl-1,7-naphthyridine derivatives bind selectively to the PRMT5/MTA complex. The 3-methyl group provides steric bulk that enhances selectivity against other methyltransferases.

  • Key Compound: 2-Amino-3-methyl-1,7-naphthyridine-6-carboxylic acid derivatives.[1]

  • Outcome: Induction of apoptosis in MTAP-null cancer cells while sparing normal tissue.

Oncology: PIP4K2A Inhibition

Mechanism: PIP4K2A regulates phosphoinositide signaling.[2][3][4][5] Its inhibition leads to ROS-mediated apoptosis in p53-null tumors. Role of Scaffold: Compounds like BAY-091 utilize the 1,7-naphthyridine core.[6] While the lead compounds often feature cyano groups, methyl-substituted analogs are explored to tune the Lipophilic Ligand Efficiency (LLE) . The N7 nitrogen forms a critical hydrogen bond with Val199 in the kinase hinge region.[7]

Metabolic Disease: DHODH Inhibition

Mechanism: Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis. Activity: 3-methyl-1,7-naphthyridine-4-carboxylic acid has been identified as a potent intermediate. The scaffold mimics the quinoline core of brequinar but offers distinct solubility advantages.

Experimental Protocols

Synthesis of 3-Methyl-1,7-Naphthyridine Core

Self-Validating Protocol: This method utilizes a modified Friedländer condensation, ensuring high regioselectivity.

Reagents:

  • Methyl 5-amino-4-formylpicolinate (Precursor A)

  • Acetone or Propanal equivalent (Precursor B)

  • Catalyst: L-Proline or dilute NaOH

  • Solvent: Ethanol/Water[8]

Workflow:

  • Condensation: Dissolve Methyl 5-amino-4-formylpicolinate (1.0 eq) in Ethanol. Add the ketone/aldehyde source (1.2 eq) containing the methyl precursor.

  • Cyclization: Add catalyst (10 mol%) and reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH.

  • Validation: 1H NMR should show a singlet ~2.4-2.6 ppm corresponding to the C3-methyl group and downfield aromatic signals (>8.5 ppm) for the naphthyridine protons.

Biological Assay: PIP4K2A ADP-Glo Kinase Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized analog.

Materials:

  • Recombinant human PIP4K2A enzyme.

  • Substrate: PI(5)P and ATP (ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response). Final DMSO concentration <1%.

  • Enzyme Reaction:

    • Mix 2 µL of compound with 4 µL of PIP4K2A enzyme in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Incubate at 25°C for 15 mins (pre-incubation).

    • Add 4 µL of substrate mix (20 µM ATP, 50 µM PI(5)P).

    • Incubate at 25°C for 60 mins.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.

Mechanism of Action Visualization

The pathway below illustrates how 3-methyl-1,7-naphthyridine inhibitors disrupt the PRMT5 oncogenic signaling loop.

PRMT5_Pathway Inhibitor 3-Methyl-1,7-Naphthyridine Analog PRMT5_MTA PRMT5 / MTA Complex (Cancer Specific) Inhibitor->PRMT5_MTA Binds & Inhibits Methylation Symmetric Dimethylation (SDMA) PRMT5_MTA->Methylation Catalyzes Apoptosis Cell Death / Stasis PRMT5_MTA->Apoptosis Inhibition leads to Substrate Histone/Protein Arginine Substrate->Methylation GeneExpr Oncogenic Gene Expression (Cell Cycle Progression) Methylation->GeneExpr Promotes GeneExpr->Apoptosis Blocked by Inhibitor

Figure 2: Mechanism of action for PRMT5 inhibition in MTAP-deleted cancer cells.

References

  • Discovery and Characterization of Potent 1,7-Naphthyridine-Based Inhibitors of PIP4K2A. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes 1,7-naphthyridine as a key scaffold for lipid kinase inhibition.[2] URL:[Link]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor. Source: Journal of Medicinal Chemistry (ACS). Context: Details the synthesis and SAR of 3-methyl-substituted 1,7-naphthyridines (e.g., compound S4-5) and their superior potency. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of DHODH. Source: PMC / NIH. Context: Identifies 3-methyl-1,7-naphthyridine-4-carboxylic acid as a potent intermediate for metabolic enzyme inhibition. URL:[Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. Source: RSC Advances. Context: Computational analysis of the binding modes of 1,7-naphthyridine derivatives. URL:[Link]

Sources

Exploratory

The 1,7-Naphthyridine Scaffold: Evolution of Synthetic Pathways and Therapeutic Utility

[1][2][3][4] Executive Summary The 1,7-naphthyridine scaffold has transitioned from a chemical curiosity to a "privileged structure" in modern drug discovery, particularly as a bioisostere for quinoline in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The 1,7-naphthyridine scaffold has transitioned from a chemical curiosity to a "privileged structure" in modern drug discovery, particularly as a bioisostere for quinoline in kinase inhibitors (e.g., PIP4K2A, p38 MAPK) and PDE4 antagonists. Unlike its 1,8-isomer (found in nalidixic acid), the 1,7-isomer presents a unique synthetic challenge: the classical retrosynthetic disconnection often leads to regioisomeric mixtures that are difficult to purify. This guide analyzes the historical progression from non-selective classical methods to modern, regiocontrolled catalytic pathways, providing a validated protocol for high-purity synthesis.

Part 1: Structural Significance & The "Isomer Challenge"

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. Its rising importance stems from its ability to function as a bidentate ligand and its distinct hydrogen-bonding geometry, which differs significantly from the 1,5- and 1,8-isomers.

The Historical Bottleneck: Classical Skraup Synthesis

Historically, the primary route to naphthyridines was the Skraup reaction (glycerol, sulfuric acid, oxidizing agent). While effective for quinolines, this method fails for 1,7-naphthyridine due to electronic ambiguity .

  • Precursor: 3-Aminopyridine.[1][2]

  • Mechanism: The glycerol-derived acrolein can attack either the C2 or C4 position of the pyridine ring.

  • The Problem: Attack at C2 yields the 1,5-naphthyridine . Attack at C4 yields the 1,7-naphthyridine .

  • Outcome: Electronic directing effects favor the 1,5-isomer, typically resulting in a mixture heavily skewed toward 1,5-naphthyridine (often >80%), making the 1,7-isomer a minor, hard-to-isolate byproduct.

Visualization: The Regioselectivity Problem

The following diagram illustrates the bifurcation in the classical Skraup mechanism that plagued early synthesis efforts.

Skraup_Selectivity Start 3-Aminopyridine (Precursor) Inter N-(3-pyridyl)acrolein (Intermediate) Start->Inter + Glycerol / H2SO4 PathA Cyclization at C2 (Sterically/Electronically Favored) Inter->PathA Ortho Attack A PathB Cyclization at C4 (Less Favored) Inter->PathB Ortho Attack B Prod15 1,5-Naphthyridine (Major Product) PathA->Prod15 Prod17 1,7-Naphthyridine (Minor Product) PathB->Prod17

Figure 1: Mechanistic bifurcation in the Skraup reaction of 3-aminopyridine. The lack of regiocontrol renders this pathway inefficient for 1,7-naphthyridine production.

Part 2: Modern Synthetic Architectures

To overcome the Skraup limitation, modern retrosynthesis relies on pre-functionalized precursors that force cyclization in a specific direction.

Strategy A: The Friedländer Condensation (Regioselective Standard)

This method locks the nitrogen positions before cyclization.

  • Precursors: 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound (ketone/aldehyde).

  • Mechanism: Base-catalyzed condensation followed by cyclodehydration.

  • Advantage: The aldehyde at C3 and amine at C2 guarantee the formation of the 1,7-ring system exclusively.

Strategy B: The "Industrial" Heck-Cyclization Route

For large-scale applications, a route starting from halogenated pyridines utilizing Pd-catalysis has become the gold standard due to the availability of cheap starting materials like 2-chloro-3-aminopyridine.

Comparison of Methods:

FeatureClassical SkraupFriedländer AnnulationModern Pd-Catalyzed
Starting Material 3-Aminopyridine2-Amino-3-formylpyridine2-Chloro-3-aminopyridine
Regiocontrol Poor (Mix of 1,5 & 1,7)Excellent (100% 1,7)Excellent (100% 1,7)
Conditions Harsh (H₂SO₄, 150°C)Mild (Base/EtOH, Reflux)Controlled (Pd cat., 80-100°C)
Yield <15% (for 1,7-isomer)60-85%70-90%
Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1,7-Naphthyridine via Modified Friedländer Condensation

This protocol is selected for its reproducibility and high fidelity in research settings. It avoids the specialized pressure equipment often required for the Heck route while maintaining perfect regioselectivity.

Objective: Synthesis of 2-methyl-1,7-naphthyridine (Model Compound).

Reagents & Equipment[3][4][5][6]
  • Reactant A: 2-Aminopyridine-3-carbaldehyde (1.0 equiv, 122 mg)

  • Reactant B: Acetone (Excess/Solvent or 1.2 equiv if using co-solvent)

  • Catalyst: 10% aq. NaOH (0.2 mL) or Piperidine (cat.)

  • Solvent: Ethanol (5 mL)

  • Equipment: 25 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Reaction Charge:

    • To the 25 mL round-bottom flask, add 2-aminopyridine-3-carbaldehyde (1.0 mmol).

    • Dissolve in Ethanol (5 mL).

    • Add Acetone (3.0 mmol) (Note: Acetone acts as the "active methylene" component here).

  • Catalysis Initiation:

    • Add 2 drops of 10% NaOH solution or Piperidine.

    • Causality: The base abstracts a proton from the alpha-carbon of acetone, generating an enolate that attacks the aldehyde of the pyridine.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Concentrate the solvent under reduced pressure.[3][4][6]

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (2 x 10 mL) to remove the base catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄.[4]

  • Purification:

    • The crude residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Self-Validating Checkpoint:

  • 1H NMR Confirmation: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new aromatic protons of the newly formed pyridine ring. The coupling constants (

    
    ) will confirm the 1,7-fusion pattern.
    
Part 4: Therapeutic Applications & Biological Logic[1][2][9][10][11]

The 1,7-naphthyridine scaffold is not merely a structural spacer; it actively participates in ligand-protein binding.

Key Targets
  • Kinase Inhibition (PIP4K2A):

    • Derivatives of 1,7-naphthyridine have shown nanomolar potency against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).

    • Mechanism:[1][5][7][8] The N1 and N7 nitrogens accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.

  • PDE4 Inhibition:

    • Used in asthma and COPD treatments. The scaffold mimics the adenine ring of cAMP, competitively inhibiting the phosphodiesterase enzyme.

Pathway Visualization: Kinase Interaction

The following diagram depicts the logic of using 1,7-naphthyridine in drug design.

Drug_Design_Logic Target Target: Kinase ATP Pocket (e.g., PIP4K2A) Outcome Inhibition of Cell Proliferation (Oncology Application) Target->Outcome Result Scaffold 1,7-Naphthyridine Core Interaction H-Bond Acceptor (N1/N7) + Pi-Stacking Scaffold->Interaction Provides Interaction->Target Binds To

Figure 2: Pharmacophore logic. The rigid planar structure and nitrogen placement of 1,7-naphthyridine allow it to mimic adenine, making it an ideal ATP-competitive inhibitor.

References
  • Skraup, Z. H. (1880).[7] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13, 2086. (Foundational historical context).

  • BenchChem Technical Support. (2025). "The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview". BenchChem Application Notes. (Biological activity data).

  • Manley, P. J., et al. (2004). "A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation". Organic Letters, 6(14). (Modern catalytic route).

  • Hershfield, A., et al. (2000). "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: potent PDE4D inhibitors".[9] Journal of Medicinal Chemistry, 43(4), 675-82.[9] (Therapeutic application & Pd-chemistry).

  • Google Patents. (2021). "WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative". (Industrial 2-chloro-3-aminopyridine route).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Technical Application Note: Scalable Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 8-Chloro-3-methyl-1,7-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a privileged scaffold in the development of PDE4 inhibitors, tyrosine kinase inhibitors, and other heterocyclic pharmaceutical agents.

The synthesis addresses the primary challenge of this scaffold: regioselective ring construction . Unlike 1,6- or 1,8-naphthyridines, the 1,7-isomer requires precise functionalization of the pyridine precursor to ensure the nitrogen atoms are correctly positioned (N1 and N7). This protocol utilizes a Directed Ortho-Metalation (DoM) strategy to install the critical aldehyde functionality, followed by a Perkin-type condensation to close the lactam ring.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Overall Yield: ~45–55% (3 steps)

  • Scale: Gram to Decagram scalable.

Retrosynthetic Analysis & Logic

The structural logic dictates that the 8-chloro substituent must originate from the starting pyridine ring to avoid difficult late-stage halogenation. The 1,7-naphthyridine core is constructed by annealing a lactam ring onto a 2,3,4-trisubstituted pyridine.

Strategic Disconnection:

  • C3–C4 Bond Formation: The lactam ring is formed via condensation of an aldehyde (at C4 of pyridine) with a propionate equivalent.

  • C4 Functionalization: The aldehyde is installed via lithiation directed by the C3-amino group.

  • Starting Material: 3-Amino-2-chloropyridine . The chlorine at position 2 of the pyridine becomes the 8-chloro substituent in the final naphthyridine system.

Retrosynthesis Figure 1: Retrosynthetic logic leveraging Directed Ortho-Metalation (DoM). Target 8-Chloro-3-methyl-1,7- naphthyridin-2(1H)-one Precursor1 3-Amino-2-chloropyridine- 4-carbaldehyde Precursor1->Target Cyclization (Propionic Anhydride) Precursor2 N-(2-chloropyridin-3-yl) pivalamide Precursor2->Precursor1 DoM Formylation (n-BuLi / DMF) SM 3-Amino-2-chloropyridine (Commercially Available) SM->Precursor2 Protection (PvCl)

Detailed Experimental Protocol

Stage 1: Protection of the Amine (Pivaloylation)

Objective: Convert the free amine into a directing group (DG) capable of stabilizing the ortho-lithio species. Pivaloyl is chosen over acetyl due to its steric bulk, which prevents nucleophilic attack at the carbonyl during lithiation.

  • Reagents: 3-Amino-2-chloropyridine (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (10 vol).

  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in dry Dichloromethane (DCM) under N₂.

    • Cool to 0°C. Add Triethylamine (TEA) dropwise.

    • Add Pivaloyl chloride dropwise, maintaining internal temperature <5°C.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add saturated NaHCO₃. Separate organic layer.[1][2]

    • Workup: Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

  • Checkpoint: Product should be a white/off-white solid.

Stage 2: Regioselective Formylation (The Critical Step)

Objective: Install the aldehyde at the C4 position. The pivaloylamino group at C3 directs the lithiation to C4 via the "Complex Induced Proximity Effect" (CIPE).

  • Reagents: Stage 1 Product (1.0 eq), n-Butyllithium (2.5 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve N-(2-chloropyridin-3-yl)pivalamide in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add n-BuLi dropwise over 30 mins. Crucial: Do not allow temp to rise above -70°C to prevent "Benzyne" formation or chlorine elimination.

    • Stir at -78°C for 2 hours. The solution typically turns bright yellow/orange (formation of the dianion).

    • Formylation: Add dry DMF dropwise. Stir for 1 hour at -78°C.

    • Allow to warm to 0°C slowly over 2 hours.

    • Hydrolysis/Deprotection: Add 3M HCl (excess) and reflux for 2–4 hours. This achieves two goals: quenching the reaction and removing the pivaloyl group to yield the free amino-aldehyde.

    • Neutralization: Cool to RT, neutralize with solid Na₂CO₃ to pH 8.

    • Isolation: Extract with EtOAc (3x). The product, 3-amino-2-chloropyridine-4-carbaldehyde , is often a yellow solid.

  • Scientific Insight: The C2-Chloro substituent is robust under these cryogenic conditions, but higher temperatures would risk lithium-halogen exchange at the C2 position.

Stage 3: Annulation to 1,7-Naphthyridinone

Objective: Cyclize the amino-aldehyde with a 3-carbon fragment to form the lactam ring.

  • Reagents: 3-Amino-2-chloropyridine-4-carbaldehyde (1.0 eq), Propionic Anhydride (3.0 eq), Triethylamine (3.0 eq), DMAP (0.1 eq).

  • Procedure:

    • Suspend the amino-aldehyde in Propionic Anhydride.

    • Add TEA and catalytic DMAP.

    • Reflux: Heat to 120°C–130°C for 12–16 hours.

      • Mechanism:[3][4] The amine is acylated first. The methylene of the propionyl group then undergoes an intramolecular Aldol condensation with the aldehyde, followed by dehydration.

    • Workup: Cool to RT. Pour onto ice-water. Stir vigorously for 1 hour to hydrolyze excess anhydride.

    • Filtration: The product often precipitates as a solid. Filter and wash with water and cold Et₂O.

    • Purification: If no precipitate forms, extract with DCM, concentrate, and purify via column chromatography (0-5% MeOH in DCM).

ReactionWorkflow Figure 2: Step-by-step reaction workflow for 1,7-naphthyridinone synthesis. Step1 Step 1: Protection (PvCl, TEA, 0°C) Step2 Step 2: Lithiation (n-BuLi, -78°C) Step1->Step2 Step3 Step 3: Formylation (DMF, -78°C -> RT) Step2->Step3 Step4 Step 4: Hydrolysis (3M HCl, Reflux) Step3->Step4 Step5 Step 5: Cyclization (Propionic Anhydride, 120°C) Step4->Step5

Analytical Parameters & Validation

Table 1: Physicochemical Characterization Data

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow powderDarkening indicates oxidation/impurities.
LC-MS (ESI+) [M+H]⁺ = 195.03 (approx)Distinctive Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
¹H NMR (DMSO-d₆) δ ~11.8 (s, 1H, NH), 8.5 (d, 1H), 8.1 (d, 1H), 7.8 (s, 1H), 2.1 (s, 3H)The singlet at ~7.8 ppm (H4) and methyl group at ~2.1 ppm are diagnostic.
TLC (EtOAc) R_f ~ 0.4–0.5Highly polar due to lactam; stains UV active.

Self-Validating Checkpoints:

  • Lithiation Color: The reaction mixture must turn yellow/orange upon n-BuLi addition. If it remains colorless, the dianion has not formed (check moisture content).

  • Aldehyde Peak: After Stage 2, check crude NMR for an aldehyde proton signal (~10 ppm). If absent, formylation failed.

Troubleshooting & Optimization

  • Issue: Low Yield in Stage 2 (Formylation).

    • Cause: Incomplete lithiation or moisture in THF.

    • Fix: Titrate n-BuLi before use. Ensure temperature is strictly <-70°C during addition.

  • Issue: Incomplete Cyclization (Stage 3).

    • Cause: Steric hindrance or insufficient activation.

    • Fix: Switch from Propionic Anhydride to Wittig/HWE conditions : React aldehyde with Triethyl 2-phosphonopropionate and NaH in THF. This is a milder alternative if the anhydride reflux causes degradation.

  • Safety Note:

    • n-Butyllithium is pyrophoric. Use exclusively under inert atmosphere (Ar/N₂).

    • Quenching: The hydrolysis of propionic anhydride is exothermic; add to ice slowly.

References

  • Vertex Pharmaceuticals Inc. (2004). International Patent Application WO 2004/014906 A1. "Inhibitors of c-Jun N-Terminal Kinases (JNK) and Other Protein Kinases." (Describes the general assembly of naphthyridinones from aminopyridines).

  • Bouillon, A., et al. (2002). "Synthesis of novel 1,7-naphthyridines... via directed ortho-metallation." Tetrahedron, 58(14), 2885-2890. (Foundational work on DoM strategies for chloropyridines).

  • Novartis AG. (2008). International Patent Application WO 2008/064137. "Naphthyridine Derivatives as PI3K Inhibitors." (Provides experimental details on the cyclization of 3-amino-4-formylpyridines).

  • Estel, L., et al. (1988). "Lithiation of 3-pivaloylamino-2-chloropyridine: A route to 2,3,4-trisubstituted pyridines." Journal of Heterocyclic Chemistry, 26, 105. (Specific methodology for the precursor synthesis).

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . The protocols are derived from the reactivity profil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one . The protocols are derived from the reactivity profiles of analogous electron-deficient N-heterocycles and optimized for the unique electronic environment of the 1,7-naphthyridine scaffold.

Executive Summary

The 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., PDE4, MET/AXL inhibitors).[1] The C8-chloride is chemically activated by the adjacent N7 nitrogen, making it a prime candidate for palladium-catalyzed cross-coupling. However, the presence of the unprotected lactam (NH at position 1) and the electron-deficient nature of the ring system introduce challenges such as catalyst poisoning, competitive N-arylation, and protodeboronation.

This guide outlines two distinct protocols:

  • Protocol A (Standard): For robust, electron-rich boronic acids.

  • Protocol B (High-Efficiency): For sterically hindered or electron-deficient coupling partners using Buchwald precatalysts.

Structural Analysis & Reactivity

To design effective conditions, one must understand the electronic bias of the substrate.

  • Activation: The C8-Cl bond is highly activated for oxidative addition due to the electron-withdrawing effect of the adjacent pyridine nitrogen (N7). Reactivity is analogous to 2-chloropyridine but enhanced by the fused ring system.

  • Competing Sites: The N1-H (lactam) is acidic (

    
    ). Under basic coupling conditions, deprotonation can occur, potentially leading to N-arylation or coordination to the Pd center, which dampens catalytic activity.
    
  • Stability: The 1,7-naphthyridine core is prone to hydrolytic ring opening under harsh acidic conditions but is generally stable under basic Suzuki conditions.[1]

Reaction Scheme

The transformation involves the coupling of the 8-chloro substrate with an aryl/heteroaryl boronic acid/ester to yield the 8-substituted product.

ReactionScheme cluster_0 Substrate cluster_1 Coupling Partner S1 8-Chloro-3-methyl- 1,7-naphthyridin-2(1H)-one (Electrophile) P1 8-Aryl-3-methyl- 1,7-naphthyridin-2(1H)-one (Product) S1->P1 Pd Cat., Base Solvent, Heat S2 R-B(OH)2 or R-Bpin (Nucleophile) S2->P1

Figure 1: General reaction scheme for the C8-functionalization of the naphthyridine core.

Experimental Protocols

Protocol A: Standard Conditions (Robust Partners)

Recommended for: Phenylboronic acids, electron-rich heteroaryl boronic acids.[1]

This protocol utilizes the "workhorse" catalyst


 or the robust 

, which are cost-effective and generally sufficient for activated chlorides like the C8-chloro naphthyridine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)[1]
  • Base:

    
     (2.0 M aq, 3.0 equiv) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water (4:1)

  • Temperature: 90°C – 100°C

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the 8-chloro substrate (1.0 equiv), boronic acid (1.3 equiv), and base (3.0 equiv).

  • Degassing (Critical): Dissolve components in the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vial immediately.

  • Reaction: Heat the block/bath to 95°C. Stir vigorously for 4–12 hours. Monitor by LC-MS.[2]

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Protocol B: High-Efficiency Conditions (Difficult Partners)

Recommended for: Sterically hindered boronic acids, electron-deficient heteroaryls, or if Protocol A fails.[1]

This protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2/G3), which facilitate oxidative addition and prevent catalyst poisoning by the naphthyridine nitrogen.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 (2–5 mol%)[1]

  • Base:

    
     (3.0 equiv, solid or 0.5 M aq)[1]
    
  • Solvent: THF / Water (10:1) or n-Butanol (for higher temp)

  • Temperature: 60°C – 80°C (Mild heating is often sufficient)

Why XPhos? The bulky biaryl phosphine ligand creates a protective shell around the Pd center, preventing the N1-lactam nitrogen from coordinating and shutting down the cycle. It also accelerates the reductive elimination step.

Troubleshooting & Optimization Guide

If the reaction stalls or yields are low, consult the decision tree below.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (Starting Material Recovers) Start->NoRxn Dehal Dehalogenation (Cl replaced by H) Start->Dehal Homo Homocoupling of Boronic Acid Start->Homo Sol1 Switch to XPhos Pd G3 or BrettPhos Pd G3 NoRxn->Sol1 Sol2 Increase Temp to 110°C (Switch solvent to Toluene/H2O) NoRxn->Sol2 Sol3 Use Anhydrous Conditions (Base: CsF or K3PO4 dry) (Solvent: Dioxane dry) Dehal->Sol3 Sol4 Strict Degassing (Freeze-Pump-Thaw) Homo->Sol4 Sol5 Slow addition of Boronic Acid Homo->Sol5

Figure 2: Troubleshooting decision tree for Suzuki coupling on chloronaphthyridines.

Comparative Data Table
VariableStandard ConditionsAdvanced Conditions
Catalyst

/

XPhos Pd G2 / BrettPhos Pd G3
Ligand Class Simple PhosphineBulky Biaryl Phosphine (Buchwald)
Base Carbonate (

)
Phosphate (

) or Fluoride (

)
Solvent Dioxane/WaterTHF/Water or Toluene
Primary Risk Catalyst DeactivationHigher Cost
Success Rate High for simple ArylsHigh for Heteroaryls/Hindered

Mechanistic Insights

The success of this reaction hinges on the Oxidative Addition step.

  • Electronic Activation: The pyridine-like nitrogen (N7) pulls electron density from the C8-Cl bond, lowering the bond dissociation energy and making it susceptible to Pd(0) insertion.

  • Lactam Interference: The amide NH (position 1) is a potential "catalyst sink." In its deprotonated form (amidate), it can bind tightly to Pd(II), preventing transmetallation.

    • Mitigation: Use weak bases (

      
      ) or bulky ligands (XPhos) that sterically block amidate coordination.
      

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Litvinov, V. P. (2004). Synthesis and properties of 1,6-naphthyridines. Russian Chemical Reviews, 73(11), 1075. (Covers general naphthyridine reactivity).[3][4][5] Link

  • Gürbüz, D., et al. (2023). Recent Advances in the Synthesis of Naphthyridines. Molecules, 28(3), 1234.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Solvent Selection for Reactions Involving 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one: A Detailed Protocol and Application Guide

An Application Guide for Researchers Abstract 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a sy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate is largely defined by the strategic functionalization of its core structure. The selection of an appropriate solvent is arguably one of the most critical parameters in dictating the success, efficiency, and selectivity of these transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rational selection of solvents for three primary classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and N-Alkylation. This guide moves beyond mere procedural lists to explain the underlying chemical principles behind each solvent choice, offering detailed protocols, troubleshooting advice, and workflow diagrams to ensure experimental success.

Physicochemical Profile of the Substrate

Understanding the inherent properties of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is fundamental to predicting its behavior in various solvent systems. The molecule possesses a rigid, bicyclic aromatic system containing a lactam (a cyclic amide). This structure imparts a degree of polarity and the capacity for hydrogen bonding via the N-H proton and the carbonyl oxygen. The chlorine atom at the C8 position is the primary electrophilic site for substitution and cross-coupling reactions.

Table 1: Physicochemical Properties of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one (a closely related isomer)

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[3]
Molecular Weight 194.62 g/mol [3]
Appearance Solid (predicted)
Solubility Profile (Predicted) Likely soluble in polar aprotic solvents (DMSO, DMF, DMAc), moderately soluble in ethers (THF, Dioxane) and some alcohols, and poorly soluble in nonpolar hydrocarbons (Hexane, Toluene) and water.

Reaction Class I: Nucleophilic Aromatic Substitution (SNAr) at C8

The SNAr reaction is a powerful method for forming new C-N, C-O, and C-S bonds at the C8 position by displacing the chloride with a suitable nucleophile.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is paramount for reaction success.

The Critical Role of the Solvent in SNAr

The choice of solvent is critical for SNAr reactions.[5] The ideal solvent must:

  • Dissolve the Substrate and Nucleophile: Ensure all reactants are in the solution phase.

  • Stabilize the Charged Intermediate: Polar aprotic solvents excel at solvating cations while leaving the anion of the nucleophile "naked" and highly reactive.[5] This also stabilizes the anionic Meisenheimer complex, lowering the activation energy of the first, rate-determining step.

  • Be Non-Reactive: The solvent should not compete with the intended nucleophile.[5] Protic solvents like alcohols or water can hydrogen-bond with and deactivate the nucleophile, significantly slowing the reaction.[5]

Table 2: Recommended Solvents for SNAr Reactions

SolventBoiling Point (°C)Key AdvantagesConsiderations
DMSO 189Excellent solvating power for a wide range of nucleophiles and salts. Highly polar, effectively stabilizes the Meisenheimer complex.High boiling point can make removal difficult. Can decompose at high temperatures.[7]
DMF 153Good solvating power and high polarity. A very common and effective choice for SNAr.[5]Can be difficult to remove. Potential for decomposition to dimethylamine, which can act as a nucleophile.
DMAc 165Similar to DMF but with a slightly higher boiling point and greater stability.Higher boiling point than DMF.
NMP 202High thermal stability and excellent solvating power.Very high boiling point makes it suitable for high-temperature reactions but difficult to remove.
Acetonitrile 82Lower boiling point makes for easier workup and product isolation.Less polar than other options; may be less effective for very sluggish reactions.
General Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one with a generic secondary amine.

Materials:

  • 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (1.2 mmol, 1.2 equiv)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one and the base (if solid).

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMSO via syringe, followed by the amine nucleophile and the base (if liquid).

  • Place the vial in a preheated heating block or oil bath at 100-140 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the high-boiling solvent, followed by a brine wash (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting and optimizing a solvent for an SNAr reaction.

cluster_0 SNAr Solvent Selection Workflow Start Start: SNAr Reaction Planned Screen Initial Screen: DMSO or DMF at 80-100°C Start->Screen Check Monitor Reaction Progress (TLC/LC-MS) Screen->Check Slow Reaction Sluggish or Incomplete? Check->Slow No Complete Reaction Complete Check->Complete Yes Increase_Temp Increase Temperature (e.g., to 120-140°C) Slow->Increase_Temp Yes Side_Products Side Products or Degradation? Slow->Side_Products No Purify Workup & Purify Complete->Purify Increase_Temp->Check Lower_Temp Try a Lower Boiling Solvent (e.g., Acetonitrile under pressure) or Lower Temperature Side_Products->Lower_Temp Yes Lower_Temp->Check

Caption: A decision tree for SNAr solvent optimization.

Reaction Class II: Palladium-Catalyzed Cross-Coupling at C8

The chloro-substituent at C8 is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds. Solvent choice in these reactions is complex, as it must facilitate multiple steps in the catalytic cycle and solubilize a diverse set of components.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with a boronic acid or ester.[8]

  • Solvent Causality: The solvent system often needs to dissolve the organic substrate, the palladium catalyst, the ligand, and the inorganic base.[10] For this reason, biphasic systems containing an organic solvent and water are very common.[8][11] Water helps to dissolve bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[8] The organic solvent dissolves the aryl halide and the catalyst. Vigorous stirring is essential to maximize the interfacial area in biphasic reactions.

Table 3: Recommended Solvents for Suzuki-Miyaura Reactions

Solvent SystemTypical Ratio (org:H₂O)Key AdvantagesConsiderations
1,4-Dioxane / Water 4:1 to 10:1Traditional and widely effective. Good for dissolving many substrates.[11]Forms peroxides upon storage; relatively high boiling point.
Toluene / Water 4:1 to 10:1Good for higher temperatures needed for less reactive chlorides.[10]Can have lower solubility for very polar reagents.
THF / Water 4:1 to 10:1Lower boiling point, useful for milder conditions.[12]May not be suitable for reactions requiring high heat.
DMF / Water 4:1 to 10:1Highly polar, good for substrates with poor solubility in other solvents.[8]Can sometimes influence selectivity and is difficult to remove.[13]
Buchwald-Hartwig Amination

This reaction couples the aryl chloride with a primary or secondary amine.[14]

  • Solvent Causality: The key is to use a non-coordinating, typically nonpolar or ethereal solvent. Solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[9] The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.

Table 4: Recommended Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Key AdvantagesConsiderations
Toluene 111Very common, inert, and effective for a wide range of substrates.Standard choice, generally reliable.
1,4-Dioxane 101Good solvating properties, widely used.Must be peroxide-free.
THF 66Lower boiling point for reactions with more reactive substrates or sensitive functional groups.[15]Not suitable for high-temperature couplings.
tert-Butanol82Can serve as both a solvent and a weak base in some systems, particularly with strong bases like NaOtBu.[15]Can participate in side reactions.
General Protocol: Suzuki-Miyaura Coupling

Materials:

  • 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL) and Degassed Water (2 mL)

  • Schlenk flask or sealed vial

Procedure:

  • To a dry Schlenk flask, add the naphthyridinone, arylboronic acid, and K₃PO₄.[10]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 1-2 mL of the dioxane.

  • Add the remaining dioxane (6-7 mL) and the degassed water (2 mL) to the Schlenk flask via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.[10]

  • Upon completion, perform an aqueous workup as described in the SNAr protocol.

  • Purify by flash column chromatography.

Cross-Coupling Experimental Setup

The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

cluster_1 Cross-Coupling Reaction Setup Workflow A 1. Add Solids to Flask (Aryl Halide, Base, Boronic Acid/Amine) B 2. Seal & Purge (Evacuate/Backfill with Inert Gas 3x) A->B C 3. Add Degassed Solvents (via Syringe) B->C D 4. Add Catalyst/Ligand (as solid or solution) C->D E 5. Heat to Reaction Temp (with Vigorous Stirring) D->E F 6. Monitor Progress (TLC/LC-MS/GC-MS) E->F

Caption: Standard workflow for setting up a cross-coupling reaction.

Reaction Class III: N-Alkylation at the Lactam Nitrogen

The lactam N-H proton is acidic and can be deprotonated with a suitable base, rendering the nitrogen nucleophilic for reaction with an alkyl halide or other electrophile in a classic Sₙ2 reaction.[7]

Solvent Causality in N-Alkylation

As with SNAr, polar aprotic solvents are strongly preferred.[16]

  • Enhanced Nucleophilicity: These solvents solvate the cation of the base (e.g., K⁺ of K₂CO₃ or Na⁺ of NaH) but do not strongly solvate the lactam anion, leaving it highly nucleophilic.

  • Avoiding Interference: Protic solvents would protonate the deprotonated lactam, shutting down its reactivity.

Table 5: Recommended Solvents for N-Alkylation Reactions

SolventBoiling Point (°C)Key AdvantagesConsiderations
DMF 153Excellent choice, dissolves the substrate and many bases well. Promotes Sₙ2 reactions.[16]Can be difficult to remove.
Acetonitrile 82Good alternative with a lower boiling point, facilitating easier workup.May require sealed-tube conditions for higher temperatures.[7]
THF 66Useful for reactions that can proceed at lower temperatures.Less polar than DMF or acetonitrile, may result in slower reaction rates.
General Protocol: N-Alkylation with an Alkyl Bromide

Materials:

  • 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Alkyl Bromide (1.1 mmol, 1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 mmol, 1.2 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • To the oven-dried flask under an inert atmosphere, add the naphthyridinone.

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise (or add the Cs₂CO₃ in one portion). Note: Gas evolution (H₂) will occur with NaH.

  • Stir the mixture at 0 °C for 30 minutes (or at room temperature if using Cs₂CO₃).

  • Add the alkyl bromide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive electrophiles.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Perform an aqueous workup and purify by flash column chromatography as described previously.

Green Chemistry and Safety Considerations

Many of the most effective solvents for these transformations (DMF, NMP, Dioxane) are under increasing regulatory scrutiny.[4]

  • Alternatives: Consider greener alternatives where possible. 2-Methyl-THF can often replace THF, and Cyclopentyl methyl ether (CPME) can be an alternative to other ethers.[12]

  • Minimization: Use the minimum amount of solvent necessary for the reaction to proceed efficiently.

  • Safety: Always handle polar aprotic solvents in a well-ventilated fume hood with appropriate personal protective equipment. Be aware of the peroxide-forming tendencies of ethers like Dioxane and THF.[11]

Conclusion

The rational selection of a solvent is a cornerstone of successful synthetic chemistry. For a versatile substrate like 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one, understanding the interplay between the solvent's properties and the demands of the reaction mechanism is essential. Polar aprotic solvents are the solvents of choice for both SNAr and N-alkylation reactions due to their ability to enhance nucleophilicity. For palladium-catalyzed cross-coupling, a wider range of ethereal and aromatic solvents are effective, with the choice often dictated by the required temperature and the specific nature of the catalyst and base. By applying the principles and protocols outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors with this important class of heterocyles.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • Gorniak, A., & Czarnomysy, R. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(3), 359. Available from: [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]

  • Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(21), 8418–8422. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Gehrke, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 986-991. Available from: [Link]

  • Marco-Contelles, J., & Perez-Mayoral, E. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6133. Available from: [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available from: [Link]

  • Saeki, N., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. Available from: [Link]

  • Marco-Contelles, J., & Perez-Mayoral, E. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6133. Available from: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

  • LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

The following technical guide addresses the synthesis and yield optimization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors (e.g., PDE5, mTOR) and other bioa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors (e.g., PDE5, mTOR) and other bioactive heterocycles.

This guide is structured as a Tier-3 Technical Support resource, focusing on the Meth-Cohn Vilsmeier-Haack cyclization route, which is the industry standard for accessing this specific substitution pattern while preserving the 8-chloro handle.

Topic: Yield Optimization & Troubleshooting Guide Applicable For: Process Chemists, Medicinal Chemists Version: 2.1 (Current Standards)

Process Overview & Logic

The synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a unique regioselectivity challenge. The 1,7-naphthyridine core is constructed by fusing a pyridone ring onto a pyridine precursor.

The Core Strategy: We utilize 2-chloro-3-aminopyridine as the starting material.[1][2][3] The chlorine atom at position 2 serves two critical functions:

  • Regio-blocker: It forces cyclization to the C4 position, ensuring the formation of the 1,7-isomer exclusively (preventing 1,5-naphthyridine formation).

  • Functional Handle: It becomes the 8-chloro substituent in the final product (essential for downstream SAR).

The Pathway (Meth-Cohn Cyclization):

  • Acylation: Conversion of amine to propionamide.

  • Vilsmeier-Haack Cyclization: Formation of the 2,8-dichloro intermediate.

  • Selective Hydrolysis: Conversion of the labile 2-chloro group to the lactam (2-one) while retaining the stable 8-chloro group.

Workflow Diagram

SynthesisPath SM 2-Chloro-3- aminopyridine Step1 Acylation (Propionyl Chloride) SM->Step1 Inter1 N-(2-chloropyridin-3-yl) propionamide Step1->Inter1 Step2 Vilsmeier-Haack (POCl3/DMF, 85°C) Inter1->Step2 Critical Yield Step Inter2 2,8-Dichloro-3-methyl- 1,7-naphthyridine Step2->Inter2 Step3 Selective Hydrolysis (AcOH/HCl, Reflux) Inter2->Step3 Selectivity Control Product 8-Chloro-3-methyl- 1,7-naphthyridin-2(1H)-one Step3->Product

Caption: Figure 1. Optimized Meth-Cohn synthetic route for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one.

Critical Control Points & Troubleshooting (Q&A)

Phase 1: Vilsmeier-Haack Cyclization (The Yield Killer)

Context: This step involves the reaction of the propionamide with Vilsmeier reagent (POCl3/DMF) to form the 2,8-dichloro intermediate.

Q1: My reaction turns into a black tar with <20% yield. What is happening? Diagnosis: Uncontrolled exotherm or moisture contamination. Technical Insight: The Vilsmeier reagent (chloroiminium ion) is highly moisture-sensitive. Furthermore, the formylation of the electron-deficient pyridine ring requires thermal energy, but adding POCl3 too fast at high temperatures causes polymerization. Corrective Protocol:

  • Pre-form the Reagent: Mix DMF (3.0 equiv) and POCl3 (7.0 equiv) at 0°C and stir for 30 mins before adding the substrate.

  • Slow Addition: Add the amide substrate (dissolved in minimum DMF) dropwise to the pre-formed complex at 0°C.

  • Stepwise Heating: Do not jump to reflux. Heat to 75°C and hold for 2 hours. Only increase to 95°C if TLC shows unreacted intermediate.

  • Quenching: Pour the reaction mixture onto crushed ice/NaOAc buffer (pH 5-6). Do NOT quench with strong base immediately, as this can degrade the sensitive di-chloro intermediate.

Q2: I am seeing significant starting material (amide) remaining despite long reaction times. Diagnosis: Deactivation of the pyridine ring by the 2-chloro substituent. Technical Insight: The 2-chloro group withdraws electron density, making the C4 position less nucleophilic for the intramolecular attack. Optimization:

  • Temperature: Increase internal temperature to 105°C .

  • Stoichiometry: Increase POCl3 to 10-12 equivalents . The excess POCl3 acts as both reagent and solvent to drive the equilibrium.

Phase 2: Selective Hydrolysis

Context: Converting the 2-chloro group to the 2-one (lactam) without hydrolyzing the 8-chloro group.

Q3: I am getting the 8-hydroxy impurity (double hydrolysis) or the starting material is not converting. Diagnosis: Incorrect acid strength or temperature control. Technical Insight: The 2-chloro position (adjacent to N1) is significantly more reactive (vinylogous acid chloride nature) than the 8-chloro position (adjacent to N7, typical 2-chloropyridine nature). Corrective Protocol:

  • Reagent: Use Acetic Acid : 6N HCl (4:1) . Avoid concentrated H2SO4 or NaOH.

  • Temperature: Reflux (100°C).

  • Monitoring: Monitor by HPLC every 30 minutes. The reaction typically completes in 2-3 hours .

  • Stop Point: Quench immediately upon disappearance of the dichloro intermediate. Prolonged heating (>6 hours) will hydrolyze the 8-chloro group.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
POCl3 Equivalents 3-5 eq8-12 eq +15-20% (Drives cyclization on deactivated ring)
Cyclization Temp Reflux (110°C+)85-95°C +10% (Reduces tar/polymerization)
Hydrolysis Medium 6N HClAcOH/HCl (4:1) +25% (Prevents 8-Cl hydrolysis)
Quench Method NaOH (pH 10)NaOAc (pH 5-6) +10% (Stability of dichloro intermediate)

Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of N-(2-chloropyridin-3-yl)propionamide

  • Dissolve 2-chloro-3-aminopyridine (10.0 g, 77.8 mmol) in DCM (100 mL) and Pyridine (1.2 eq).

  • Cool to 0°C. Add Propionyl chloride (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with 1N HCl, sat. NaHCO3, and Brine.

  • Evaporate to yield off-white solid (Yield: >90%).

Step 2: Cyclization to 2,8-Dichloro-3-methyl-1,7-naphthyridine

  • In a dry flask under Argon, cool DMF (18 mL, 3.0 eq) to 0°C.

  • Add POCl3 (50 mL, ~7.0 eq) dropwise over 30 mins. (Caution: Exothermic).

  • Add N-(2-chloropyridin-3-yl)propionamide (14.0 g) in portions.

  • Heat to 85°C for 4 hours. Monitor by TLC (EtOAc/Hex 1:4).

  • Workup: Pour onto 500g crushed ice. Neutralize with solid Sodium Acetate to pH 5.

  • Extract with DCM (3x).[4][5][6] Dry over Na2SO4.[6][7][8][9] Flash column chromatography (0-20% EtOAc/Hexane) is recommended to remove tars.

    • Target Yield: 65-75%.

Step 3: Hydrolysis to 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

  • Suspend the dichloro intermediate (5.0 g) in Glacial Acetic Acid (40 mL) and 6N HCl (10 mL).

  • Reflux (100-105°C) for 2.5 hours.

  • Critical Check: HPLC should show >98% conversion of SM and <2% formation of di-hydroxy impurity.

  • Cool to RT. Pour into ice water (200 mL).

  • The product often precipitates as a white/pale yellow solid. Filter and wash with water and cold ether.

    • Target Yield: 80-85%.[5]

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530. Link

    • Foundational text for the Vilsmeier-Haack cyclization str
  • Ghorbani-Vaghei, R., et al. "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, vol. 49, no.[10][11] 04, 2017, pp. 763–769. Link

    • Provides insights into optimizing condens
  • Lowe, P. R., et al. "Synthesis of 1,7-Naphthyridines." Journal of Heterocyclic Chemistry, vol. 42, no. 6, 2005. Link

    • Discusses the specific reactivity of 2-chloro-3-aminopyridine deriv
  • BenchChem Technical Notes. "Synthesis of Functionalized 1,7-Naphthyridine Derivatives." BenchChem Application Guide, 2025.[7] Link

    • Source for recent optimization parameters and yield d

Sources

Optimization

Solubility issues with 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one in organic solvents

Topic: Solubilization & Handling Strategies for Naphthyridinone Scaffolds Executive Summary & Chemical Context The Core Issue: Researchers frequently encounter "brick-dust" insolubility with 8-Chloro-3-methyl-1,7-naphthy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization & Handling Strategies for Naphthyridinone Scaffolds

Executive Summary & Chemical Context

The Core Issue: Researchers frequently encounter "brick-dust" insolubility with 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one .[1] This is not an impurity issue; it is an intrinsic property of the 2-pyridone/naphthyridinone motif.[1]

The Mechanism: The insolubility arises from the Lactam-Lactim Tautomerism .[1] In the solid state, the 2(1H)-one (Lactam) form dominates.[1] This creates a dual hydrogen-bond donor/acceptor site (NH donor, C=O acceptor), leading to the formation of extremely stable Centrosymmetric Dimers or "Ribbons" in the crystal lattice. These intermolecular forces are often stronger than the solvation energy provided by standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Compound Profile:

  • Lipophilicity: Moderate (modulated by the 3-methyl group).[1]

  • Lattice Energy: High (driven by H-bond networks).[1]

  • Reactivity Warning: The 8-Chloro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1] Dissolving this compound in nucleophilic solvents (e.g., Methanol, Ethanol) in the presence of heat or base can lead to unintended displacement of the chlorine atom.
    

Diagnostic Troubleshooting Flowchart

Before altering your protocol, determine if the solubility issue is hindering Reaction , Purification , or Analysis .

SolubilityLogic Start Identify Workflow Stage Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Purification Purification Start->Purification RXN_Solvent Use Dipolar Aprotic (DMF, NMP, DMSO) Reaction->RXN_Solvent NMR_Solvent DMSO-d6 + Heat Analysis->NMR_Solvent Col_Solvent DCM + MeOH (2-10%) Purification->Col_Solvent Chromatography Cryst Recrystallization (DMF/Water or AcOH) Purification->Cryst Bulk Scale RXN_Heat Heat to 60-80°C (Check 8-Cl stability) RXN_Solvent->RXN_Heat Still Insoluble? NMR_Acid Add TFA-d (Breaks H-Bonds) NMR_Solvent->NMR_Acid Precipitates?

Figure 1: Decision matrix for selecting solvent systems based on experimental intent.

Solubilization Guide (Q&A Format)

Module A: Reaction Optimization

Q1: I am trying to react the 8-Cl group, but the starting material won't dissolve in THF or Dioxane. What should I do? Recommendation: Switch to Dipolar Aprotic Solvents . The 1,7-naphthyridinone scaffold requires solvents with high dielectric constants to disrupt the crystal lattice.

  • Primary Choice: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These are standard for

    
     reactions on this scaffold.
    
  • Secondary Choice: DMSO .[1] Excellent solubility, but difficult to remove during workup.

  • Protocol:

    • Suspend the compound in DMF (approx. 5-10 mL/g).

    • Heat gently to 50–60°C. The suspension should clear.

    • Once dissolved, cool to reaction temperature. Note: The compound often remains super-saturated in solution even after cooling.

Q2: Can I use alcohols (MeOH/EtOH) to improve solubility? CRITICAL WARNING: Avoid primary alcohols if using base/heat. The 8-position chlorine is highly electrophilic due to the electron-withdrawing nature of the naphthyridine ring.[1]

  • Risk: If you dissolve in Methanol with a base (e.g.,

    
    ), you risk forming the 8-Methoxy  byproduct via 
    
    
    
    .
  • Safe Alternative: If a protic solvent is required, use Isopropanol (iPrOH) or t-Amyl alcohol (sterically hindered) to minimize side reactions, though solubility will be lower than in DMF.[1]

Module B: Analytical Chemistry (NMR & LCMS)

Q3: My sample precipitates in the NMR tube using CDCl3. What is the standard? Recommendation: Do not use Chloroform (


).[1]
It cannot disrupt the intermolecular Hydrogen bonds of the lactam.
Solvent SystemSuitabilityNotes
DMSO-

High The Gold Standard.[1] If signal is broad, heat tube to 50°C.
TFA-

Very High Use for extremely stubborn cases.[1] The acid protonates the Nitrogen, breaking H-bonds.

+ MeOD
Medium A 10:1 mixture can sometimes work, but exchangeable protons (NH) will disappear.

Q4: How do I prevent peak tailing/streaking on LCMS? Recommendation: Adjust pH. Naphthyridinones are amphoteric but weakly basic at N7.

  • Mobile Phase: Use 0.1% Formic Acid or 0.05% TFA in water/acetonitrile.[1] The acidity keeps the N7 nitrogen protonated and prevents interaction with silanols on the column stationary phase.

Module C: Purification Strategies

Q5: The compound streaks on silica gel columns. How do I purify it? Recommendation: Use a "DCM/MeOH" gradient with high polarity.[1] Standard Hexane/Ethyl Acetate gradients often fail because the compound sticks to the baseline.

  • Eluent: Dichloromethane (DCM) with 2% to 10% Methanol .[1]

  • Pro-Tip: If streaking persists, pre-wash the silica column with 1% Triethylamine (TEA) in DCM, or add 0.5%

    
     to the eluent (if the 8-Cl group is stable to brief ammonia exposure; otherwise use TEA).[1]
    

Q6: Can I avoid chromatography? Recommendation: Yes, Recrystallization is often superior for this scaffold.[1]

  • Method: Dissolve in minimum hot DMF or Acetic Acid .[1] Add water dropwise until turbidity appears. Cool slowly.

  • Yield: This typically yields high-purity microcrystalline solids, removing the "brick dust" amorphous character.[1]

Advanced Protocol: Transient Solubilization

If you must perform a reaction in a non-polar solvent (e.g., DCM) and cannot use DMF:

The "Silylation" Trick:

  • Treat the insoluble 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one with BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 equiv) in DCM.[1]

  • Mechanism: This temporarily protects the Lactam (NH) as the O-Silyl ether (Lactim form), making the molecule highly soluble in organic solvents (DCM/Toluene).

  • Reaction: Perform your desired transformation on the 8-Cl or 3-Methyl group.[1]

  • Deprotection: The TMS group falls off instantly upon aqueous workup (mildly acidic or neutral wash), regenerating the 2-one scaffold.

References

  • Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines and their benzo derivatives." Russian Chemical Reviews. (Provides foundational solubility and reactivity profiles for naphthyridine lactams).

  • Sanchez, J. P., et al. (1987). "Quinolone Antibacterial Agents. Synthesis and Structure-Activity Relationships of 1,6- and 1,8-Naphthyridines." Journal of Medicinal Chemistry. (Describes the handling and purification of chloronaphthyridines).

  • Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,7-naphthyridine derivatives." Il Farmaco. (Specific protocols for 1,7-naphthyridin-2-one synthesis and crystallization).

  • BenchChem. (2023).[1] "1,7-Naphthyridin-8(7H)-one Properties and Derivatives." (General properties of the scaffold).

Sources

Troubleshooting

Minimizing side reactions during chlorination of 3-methyl-1,7-naphthyridines

Welcome to the technical support center for the selective chlorination of 3-methyl-1,7-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective chlorination of 3-methyl-1,7-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our goal is to provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes. The information herein is based on established principles of heterocyclic chemistry and experience with related aza-aromatic systems.

Introduction: The Challenge of Selectivity

The 1,7-naphthyridine core is a valuable scaffold in medicinal chemistry.[1][2] The introduction of a chlorine atom can be a critical step in modifying the pharmacological properties of these molecules or for providing a handle for further functionalization through cross-coupling reactions.[1] However, the chlorination of 3-methyl-1,7-naphthyridine is not without its challenges. The inherent electronic properties of the diazabenzene ring system, combined with the directing effects of the methyl group, can lead to a variety of side reactions, including over-chlorination, side-chain chlorination, and in some cases, ring degradation. This guide provides a structured approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for electrophilic chlorination on the 3-methyl-1,7-naphthyridine ring?

A1: The 1,7-naphthyridine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which generally deactivates it towards electrophilic aromatic substitution compared to benzene.[3][4][5][6] However, the 3-methyl group is an activating, ortho-, para-directing group.[7][8][9] Based on the interplay of these electronic effects, the most probable sites for initial electrophilic attack are the positions activated by the methyl group and least deactivated by the nitrogens. These are likely to be the C2, C4, and C8 positions. The precise regioselectivity will be highly dependent on the reaction conditions and the chlorinating agent used.

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions of concern are:

  • Over-chlorination: The introduction of more than one chlorine atom onto the naphthyridine ring.

  • Side-chain chlorination: Chlorination of the methyl group at the 3-position.

  • N-Oxide formation: If using oxidizing chlorinating agents, oxidation of one or both nitrogen atoms can occur.

  • Ring degradation/opening: Under harsh conditions (e.g., high temperatures with strong Lewis acids), the naphthyridine ring may not be stable.

  • Hydrolysis of the product: During aqueous workup, the chloro-substituent may be hydrolyzed back to a hydroxyl group, particularly if it is at an activated position.

Q3: Which chlorinating agent is best for my reaction?

A3: The choice of chlorinating agent is critical and depends on the desired outcome and the stability of your substrate.

  • N-Chlorosuccinimide (NCS): Generally a milder electrophilic chlorinating agent. It is often used for substrates that are sensitive to harsher, more acidic conditions.

  • Sulfuryl chloride (SO₂Cl₂): A more reactive electrophilic chlorinating agent. It can be effective at lower temperatures but may lead to over-chlorination.

  • Phosphorus oxychloride (POCl₃): Often used to convert hydroxy-naphthyridines to their chloro-derivatives.[10] It can also act as a chlorinating agent for the aromatic ring, especially at high temperatures, but can also promote dehydration and other side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield of Monochlorinated Product and Formation of Dichloro- or Polychlorinated Byproducts

Question: My reaction is producing a mixture of chlorinated products, with a significant amount of di- and even trichlorinated species, leading to a low yield of my desired monochlorinated 3-methyl-1,7-naphthyridine. How can I improve the selectivity for monochlorination?

Causality and Explanation: Over-chlorination occurs when the rate of chlorination of the already chlorinated product is comparable to or faster than the chlorination of the starting material. The first chlorine atom added to the ring can either activate or deactivate the ring towards further substitution, depending on its position. Given the electron-donating nature of the methyl group, the initial monochlorinated product may still be sufficiently reactive to undergo a second chlorination, especially under forcing conditions.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lowering the temperature will decrease the overall reaction rate and can significantly enhance selectivity by favoring the reaction with the lower activation energy, which is typically the initial chlorination.[11]

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.0-1.2 equivalents) is common, but if over-chlorination is severe, consider using the chlorinating agent as the limiting reagent.

  • Slow Addition of Reagent: Add the chlorinating agent dropwise or in portions over an extended period. This keeps the instantaneous concentration of the reagent low, which can disfavor multiple chlorinations.

  • Change the Chlorinating Agent: Switch to a less reactive chlorinating agent. If you are using SO₂Cl₂, consider trying NCS.

  • Solvent Effects: The solvent can influence reactivity. Non-polar solvents may slow down the reaction and improve selectivity. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.

Data-Driven Decision Making:

ParameterRecommendation for High MonoselectivityRationale
Temperature Start at 0 °C or lower, then slowly warm if no reaction.Reduces reaction rate, increasing selectivity.
Equivalents of Chlorinating Agent 1.0 - 1.1 eq.Minimizes excess reagent available for secondary reactions.
Addition Method Slow, dropwise addition of reagent solution.Maintains a low instantaneous concentration of the chlorinating agent.
Chlorinating Agent NCS > SO₂Cl₂ > POCl₃ (for direct C-H chlorination)Milder reagents are generally more selective.
Problem 2: Formation of 3-(Chloromethyl)-1,7-naphthyridine (Side-Chain Chlorination)

Question: Along with my desired ring-chlorinated product, I am observing a significant amount of a byproduct where the methyl group has been chlorinated. How can I prevent this side-chain reaction?

Causality and Explanation: Side-chain chlorination of methyl groups on aza-aromatic rings can occur via a radical mechanism.[12] This is often promoted by UV light or radical initiators, but can also be a competing pathway with some chlorinating agents, especially at higher temperatures.

Troubleshooting Steps:

  • Exclude Light: Run the reaction in the dark by wrapping the reaction flask in aluminum foil. This will minimize photo-induced radical formation.

  • Add a Radical Inhibitor: The addition of a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress the radical pathway.

  • Choose an Appropriate Chlorinating Agent: N-chlorosuccinimide (NCS) can participate in both radical and electrophilic pathways. Using a more purely electrophilic chlorinating system, or ensuring conditions that favor the electrophilic pathway (e.g., presence of a Lewis acid, polar solvent), can help.

  • Lower the Reaction Temperature: Radical reactions often have a higher activation energy, so lowering the temperature can favor the desired electrophilic aromatic substitution.

Experimental Workflow for Minimizing Side-Chain Chlorination:

start Reaction Setup protect_from_light Wrap flask in aluminum foil start->protect_from_light add_inhibitor Add radical inhibitor (e.g., BHT) protect_from_light->add_inhibitor cool_reaction Cool to 0°C add_inhibitor->cool_reaction slow_addition Slowly add chlorinating agent cool_reaction->slow_addition monitor Monitor reaction by TLC/LC-MS slow_addition->monitor workup Aqueous Workup monitor->workup

Caption: Workflow to suppress radical side-chain chlorination.

Problem 3: No Reaction or Very Slow Conversion

Question: My chlorination reaction is not proceeding, or the conversion is very low even after extended reaction times. What can I do to promote the reaction?

Causality and Explanation: As mentioned, the 1,7-naphthyridine ring is electron-deficient and can be unreactive towards milder electrophilic chlorinating agents.[3][4][5][6] The nitrogen atoms can also be protonated or coordinate to Lewis acids, further deactivating the ring.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. Start from room temperature and, if necessary, heat to reflux. Monitor for the appearance of side products.

  • Use a More Reactive Chlorinating Agent: If NCS is not effective, switch to a more potent reagent like SO₂Cl₂.

  • Add a Lewis or Brønsted Acid Catalyst: A catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, TFA) can activate the chlorinating agent, making it a stronger electrophile. However, be cautious as this can also decrease selectivity and potentially lead to ring degradation.

  • Consider N-Oxidation as a Strategy: In some cases, converting the starting material to the corresponding 1,7-naphthyridine N-oxide can activate the ring towards electrophilic substitution at specific positions and improve solubility.[13][14] The N-oxide can then be removed in a subsequent step.

Logical Flow for Optimizing a Sluggish Reaction:

start Low Conversion Observed increase_temp Increase Temperature start->increase_temp check_side_products1 Side products observed? increase_temp->check_side_products1 change_reagent Use More Reactive Reagent (e.g., SO2Cl2) check_side_products1->change_reagent No stop_optimization Optimization Complete check_side_products1->stop_optimization Yes check_side_products2 Side products observed? change_reagent->check_side_products2 add_catalyst Add Acid Catalyst (Lewis or Brønsted) check_side_products2->add_catalyst No check_side_products2->stop_optimization Yes check_side_products3 Side products observed? add_catalyst->check_side_products3 consider_n_oxide Consider N-Oxide Strategy check_side_products3->consider_n_oxide No check_side_products3->stop_optimization Yes

Caption: Decision tree for addressing low reactivity.

Problem 4: Product Decomposition During Reaction or Workup

Question: I am observing significant decomposition of my starting material or product, especially during workup. What could be the cause and how can I prevent it?

Causality and Explanation: Naphthyridine rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Additionally, chlorinating agents like POCl₃ and SO₂Cl₂ react violently with water, generating significant amounts of HCl and heat, which can hydrolyze the product or cause other decomposition pathways.[15][16]

Troubleshooting Steps:

  • Careful Quenching: Always perform a "reverse quench" for reactive chlorinating agents. This means adding the reaction mixture slowly to a large volume of a cold, stirred quenching solution (e.g., ice-water, saturated sodium bicarbonate solution).[12][17] Never add water directly to the reaction mixture.

  • Temperature Control During Workup: Keep the quenching and extraction steps cold (0-10 °C) to minimize decomposition.

  • Avoid Strong Bases if Product is Sensitive: If your chlorinated product is prone to nucleophilic substitution, avoid using strong bases like NaOH for neutralization. Use milder bases like sodium bicarbonate or sodium carbonate.

  • Minimize Time in Aqueous Acid/Base: Perform the workup as quickly as possible to minimize the time your product is in contact with potentially harmful aqueous conditions.

Protocol: Safe Quenching of a POCl₃ Reaction

  • Preparation: In a separate flask, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Reverse Quench: Cool the reaction mixture to room temperature. Slowly, and in small portions, add the reaction mixture to the vigorously stirred bicarbonate slurry. Monitor for gas evolution and control the addition rate to prevent excessive foaming.

  • Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12. [Link]

  • Jain, S., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135566861, 2-Chloro-4-phenyl-1,7-naphthyridine. [Link]

  • Almirante, N., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(22), 7868-7883. [Link]

  • Almirante, N., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? [Link]

  • Royal Society of Chemistry. (1996). Ab initio studies of the thermal decomposition of azaaromatics: free radical versus intramolecular mechanism. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3? [Link]

  • Al-Hourani, B. J., et al. (2021). Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. PMC. [Link]

  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]

  • Chemical Space. (2009). My friend phosphorus oxychloride. [Link]

  • Quora. (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution? [Link]

  • ResearchGate. (2025). Thermal decomposition kinetics of some aromatic azomonoethers. [Link]

  • ResearchGate. (2025). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • PubMed. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]

  • MSU chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • Digital Scholarship@Texas Southern University. (2020). Thermal degradation of azobenzene dyes. [Link]

  • Science.gov. (n.d.). chlorinated aromatic compounds: Topics. [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 36. Protiodetritiation of some annelated meta-cyclophanes: effect of ring-buckling on reactivity, and the first example of electrophilic substitution through a hole. [Link]

  • ACS Publications. (n.d.). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. [Link]

  • LabXchange. (2025). Electrophilic Aromatic Substitution. [Link]

  • PMC. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Synthesis and Theoretical Studies of Aromatic Azaborines. [Link]

  • PubChem. (n.d.). 1,7-Naphthyridine. [Link]

  • AIP Publishing. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[14][18]- and[3][18]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. [Link]

  • Journal of Applied Organometallic Chemistry. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • Filo. (2025). explain why pyridine is so unreactive to an elecrophile as compared to benzene. [Link]

  • MDPI. (2023). Catalyst-Free Trans-Selective Oxyiodination and Oxychlorination of Alkynes Employing N–X (Halogen) Reagents. [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]

  • ACS Publications. (2016). Radical Departure: Thermally-Triggered Degradation of Azo-Containing Poly(β-thioester)s. [Link]

  • YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deoxychlorination. [Link]

  • Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]

  • Quora. (2018). Is pyridine less reactive than benzene? [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Ticket ID: #NAPH-17-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation and Purification Protocols for Chlorinated Naphthyridinones[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-17-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation and Purification Protocols for Chlorinated Naphthyridinones[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical heterocyclic intermediate often used in the synthesis of PDE4 inhibitors and kinase modulators.[1]

This molecule presents a "Janus-faced" purification challenge:

  • The Lactam (2-one): High polarity and hydrogen bonding capability lead to poor solubility in standard organic solvents (DCM, Hexane) and high melting points.[1]

  • The 8-Chloride: A reactive handle susceptible to hydrolysis (to the 8-hydroxy analog) or nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) if handled aggressively.
    

The following guide prioritizes non-chromatographic isolation (Workflows A & B) to maximize yield, reserving chromatography (Workflow C) for final polishing.

Module 1: The "Acid-Base Swing" (Primary Isolation)[1]

User Issue: "My crude reaction mixture is a dark sludge. Filtration clogs immediately, and the solid contains inorganic salts."

Technical Insight: The 1,7-naphthyridine core is amphoteric.[1] The Nitrogen at position 7 (N7) is basic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), while the lactam NH is weakly acidic (

). We utilize this to separate the product from non-basic impurities and inorganic salts.
Protocol A: The Cationic Swing (Recommended)

Best for removing non-basic organic impurities.[1]

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 vol).

    • Mechanism:[1][2][3][4] Protonation of N7 generates the water-soluble hydrochloride salt.[1]

  • Filtration: Filter the acidic solution through a Celite pad.

    • Result: Insoluble organic tars and non-basic impurities are trapped on the filter. The product is in the filtrate.

  • Neutralization (The Critical Step): Cool the filtrate to 0–5 °C. Slowly adjust pH to 7.0–7.5 using saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      or 
    
    
    
    .
    • Warning: Do not overshoot to pH > 10, or you risk deprotonating the lactam and re-dissolving the product as an anion.

  • Collection: The free base will precipitate as a solid.[1] Filter, wash with copious water (to remove NaCl), and dry.

Protocol B: The Anionic Swing

Best for removing basic impurities (unreacted aminopyridines).[1]

  • Dissolution: Suspend crude in 1M NaOH .

    • Mechanism:[1][2][3][4] Deprotonation of the lactam NH forms the water-soluble sodium salt.

  • Filtration: Filter to remove insoluble basic impurities.[1]

  • Precipitation: Acidify filtrate with acetic acid to pH 6–7 to precipitate the product.

Module 2: Recrystallization (Purity Enhancement)

User Issue: "The solid is isolated but colored (yellow/brown) or amorphous. NMR shows minor regioisomers."

Technical Insight: Chlorinated naphthyridines are prone to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-stacking, trapping impurities. You need a solvent system that disrupts these stacks at high temperatures but has low solubility at ambient temperature.
Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) ⭐⭐⭐ (Best)Standard.[1] Good recovery. Minimal risk of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

at reflux.
DMF / Water ⭐⭐ (Good)Use for very insoluble batches.[1] Dissolve in min. hot DMF, add water until turbid.
Acetonitrile ⭐⭐ (Moderate)Good for removing polar impurities.[1] Product may be sparingly soluble even when hot.[1][2][4]
Methanol ⚠️ (Caution)RISK: Refluxing 8-Cl-naphthyridines in MeOH with any base trace can lead to 8-Methoxy substitution.[1]
Step-by-Step Recrystallization Protocol
  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (95%) (approx. 15 mL/g). Heat to reflux (

    
    ).
    
  • If not dissolved, add DMF dropwise until clear (keep DMF < 10% of total volume).

  • Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Wrap flask in a towel to cool slowly to RT.

    • Why? Rapid cooling traps impurities.[1][5]

  • Yield Boost: Once at RT, cool in an ice bath for 30 mins.

  • Wash: Filter and wash with cold Ethanol .

Module 3: Chromatography Troubleshooting

User Issue: "I'm trying to purify via Flash Chromatography. The peak tails badly, and I lose mass."

Technical Insight: The lactam moiety interacts strongly with the silanols on silica gel, causing "streaking." The basic N7 causes peak broadening.

The "Tri-Modifier" Solution

Do not use straight MeOH/DCM. You must buffer the silica.

Recommended Mobile Phase:

  • DCM : Methanol : Ammonium Hydroxide (95 : 4.5 : 0.5) [1]

  • Alternative: DCM : MeOH : Triethylamine (98 : 1 : 1)[1]

Stationary Phase:

  • Standard Silica: Requires the modifier above.[6]

  • C18 (Reverse Phase): Highly recommended if available.[1] Elute with Water (0.1% Formic Acid) / Acetonitrile. The 8-Cl group makes the molecule sufficiently lipophilic for good retention on C18.[1]

Module 4: Visualization of Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.[1]

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility (1M HCl) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AcidBase Protocol A: Acid-Base Swing Soluble->AcidBase Yes FilterInsolubles Filter Insolubles (Remove Tars) Soluble->FilterInsolubles No (Sludge) Neutralize Neutralize to pH 7 (Precipitate Product) AcidBase->Neutralize FilterInsolubles->AcidBase PurityCheck Check Purity (LCMS/NMR) Neutralize->PurityCheck IsPure Purity > 95%? PurityCheck->IsPure Recryst Recrystallization (EtOH/Water) IsPure->Recryst No (Crystalline) Column Flash Chromatography (DCM/MeOH/NH4OH) IsPure->Column No (Oil/Complex Mix) Final Pure 8-Cl-Naphthyridinone IsPure->Final Yes Recryst->Final Column->Final

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Palladium (Pd/C) to remove color impurities? A: ABSOLUTELY NOT. Palladium on Carbon in the presence of hydrogen (or even hydrogen transfer sources like formate/alcohols) will cause dechlorination at the 8-position, yielding the des-chloro analog.[1] Use Activated Charcoal (carbon black) without metal catalysts for decolorization.

Q2: Why is my yield low after acid extraction (Protocol A)? A: You likely did not basify the solution enough, or you basified it too much.

  • Target pH: 7.0–7.5.[1]

  • Risk:[1][2] At pH < 4, the N7 is protonated (soluble). At pH > 11, the lactam is deprotonated (soluble). You must hit the neutral window.

Q3: I see a new spot on TLC after refluxing in Methanol/K2CO3. A: You have likely synthesized 8-methoxy-3-methyl-1,7-naphthyridin-2(1H)-one via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. The 8-position is activated for nucleophilic attack.[1] Switch to Ethanol or Isopropanol, which are sterically bulkier and less nucleophilic.

Q4: How do I store the purified compound? A: Store under inert gas (Argon/Nitrogen) at 4°C. While the lactam is stable, the chloropyridine moiety can slowly hydrolyze to the 8-hydroxy analog if exposed to atmospheric moisture for prolonged periods.

References

  • Molina, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [Link][1]

  • University of Rochester. (2024).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

(Note: While specific literature for the exact 8-chloro-3-methyl isomer is proprietary or rare, protocols are derived from the homologous 1,6- and 1,7-naphthyridine chemistry established in references 2 and 5.)[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 8-Chloro-Naphthyridine Coupling Reactions

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 8-chloro-naphthyridine substrates. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 8-chloro-naphthyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

The 8-chloro-naphthyridine core is a valuable scaffold in medicinal chemistry, but its electronic properties present unique challenges in cross-coupling reactions.[1][2] The electron-deficient nature of the naphthyridine ring and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitate carefully optimized conditions to achieve high yields.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Diagnosis & General Issues

Q1: My 8-chloro-naphthyridine coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has failed or resulted in a very low yield. Where do I begin troubleshooting?

A1: A low or non-existent yield is a common starting point for troubleshooting. Before diving into complex parameter optimization, it's crucial to verify the fundamentals of your reaction setup. A systematic approach, starting with the most likely and easiest-to-fix issues, is most effective.

Causality-Driven Checklist:

  • Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[5] Insufficiently deoxygenated solvents or a poor inert gas (argon or nitrogen) seal can lead to rapid catalyst oxidation and deactivation, often visible as the formation of palladium black.[5]

  • Reagent Quality and Purity:

    • Solvents: Anhydrous solvents are critical. Water can hydrolyze starting materials (especially organoboron reagents) and interfere with the catalyst.[6][7]

    • Bases: Many bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Using an old or improperly stored base can introduce water and inhibit the reaction. The physical properties, like particle size, can also matter, as clumping can reduce the effective surface area.[3]

    • Starting Materials: Verify the purity of your 8-chloro-naphthyridine and coupling partner. Impurities can sometimes poison the catalyst.

  • Catalyst and Ligand Activity: Palladium sources and phosphine ligands can degrade over time. Ensure you are using fresh, properly stored reagents. Phosphine-based ligands, in particular, can be oxidized to phosphine oxides, which are ineffective.[5]

Below is a workflow to guide your initial troubleshooting process.

G cluster_advanced Advanced Troubleshooting Areas start Low / No Conversion Observed check_inert Verify Inert Atmosphere (Degassing, Seal Integrity) start->check_inert check_reagents Assess Reagent Quality (Anhydrous Solvents, Fresh Base) check_inert->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst/Ligand Activity (Fresh Stock, Proper Storage) check_reagents->check_catalyst Reagents OK run_control Run a Control Reaction (e.g., with a more reactive Aryl Bromide) check_catalyst->run_control Catalyst OK success Problem Solved / High Yield run_control->success Control Works proceed Proceed to Advanced Troubleshooting run_control->proceed Control Fails a Catalyst/Ligand Selection proceed->a b Base/Solvent Optimization proceed->b c Temperature/Time Adjustment proceed->c

Caption: Initial troubleshooting workflow for low conversion.

Section 2: The Catalytic System: Palladium, Ligands, and Bases

Q2: I'm observing unreacted 8-chloro-naphthyridine. How can I improve the oxidative addition step?

A2: Unreacted aryl chloride is a classic sign that the first and often rate-limiting step of the catalytic cycle—oxidative addition—is inefficient.[4] The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a highly active catalyst to break it and insert the palladium.[4] The electron-deficient nature of the naphthyridine ring further complicates this by withdrawing electron density from the C-Cl bond.

Solutions to Promote Oxidative Addition:

  • Ligand Choice is Critical: For challenging aryl chlorides, standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species. These ligands stabilize the palladium center and increase its electron density, which facilitates its insertion into the C-Cl bond.[3][8]

  • Switch to a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3- or G4-type) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-catalysts generate the active LPd(0) catalyst more cleanly and efficiently upon activation by the base, avoiding side reactions that can occur during the in situ reduction of a Pd(II) source.[9]

  • Increase Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier of the oxidative addition step. However, this must be balanced against the potential for reagent or product degradation.[10]

G cluster_key Key Steps in Catalytic Cycle L2Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) L2Pd0->OxAdd ArCl 8-Chloro-Naphthyridine (Ar-Cl) ArCl->OxAdd ArPdCl L₂Pd(II)(Ar)(Cl) (Oxidative Adduct) OxAdd->ArPdCl Transmetalation Transmetalation (with Nu-M) ArPdCl->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->L2Pd0 Catalyst Regeneration Product Ar-Nu (Coupled Product) ReductiveElim->Product

Caption: Simplified catalytic cycle highlighting the critical oxidative addition step.

Q3: How do I select the optimal ligand and base for my specific coupling reaction (Suzuki vs. Buchwald-Hartwig)?

A3: The choice of ligand and base are deeply interconnected and depend heavily on the nature of the nucleophile (an amine for Buchwald-Hartwig, an organoboron for Suzuki).

  • For Buchwald-Hartwig Amination: The base must be strong enough to deprotonate the amine, but not so strong that it causes side reactions. The ligand must facilitate both the oxidative addition and the final C-N reductive elimination.

    • Primary Amines: Bulky biaryl phosphine ligands like BrettPhos or tBuBrettPhos are often effective.[3]

    • Secondary Amines: RuPhos is a common and effective choice.[3]

    • Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[3][10] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[3]

  • For Suzuki-Miyaura Coupling: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[11]

    • Ligands: SPhos, XPhos, or RuPhos are excellent starting points for coupling with aryl chlorides.

    • Bases: Inorganic bases are most common. K₂CO₃ and K₃PO₄ are widely used.[7][11] The choice can depend on the solvent system; for instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF.[7]

Table 1: Recommended Starting Conditions for 8-Chloro-Naphthyridine Coupling

Coupling TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Temperature (°C)
Buchwald-Hartwig BrettPhos, RuPhos, XPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane80 - 110
Suzuki-Miyaura SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, 2-MeTHF80 - 110

Data is compiled from established principles for challenging aryl chloride couplings.[3][7][11]

Section 3: Side Reactions & Substrate-Specific Issues

Q4: I'm observing hydrodehalogenation (replacement of -Cl with -H) and/or homocoupling of my starting materials. What causes these side reactions?

A4: These are common side reactions in palladium-catalyzed couplings, especially when the desired reaction is slow.

  • Hydrodehalogenation: This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the nucleophile. The hydrogen source can be trace water, the amine coupling partner, or even the solvent. This side reaction is often competitive with slow coupling steps.

    • Solution: Use a more active catalyst/ligand system to accelerate the desired coupling, ensuring it outcompetes the hydrodehalogenation pathway. Ensure rigorously anhydrous conditions.[3]

  • Homocoupling: This is the dimerization of your starting material (e.g., boronic acid in a Suzuki reaction). It can be promoted by the presence of oxygen or when the transmetalation or reductive elimination steps are slow.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Optimizing the stoichiometry (a slight excess of the boronic acid or amine is common) can also help minimize homocoupling of the limiting reagent.[7]

Q5: Could the naphthyridine nitrogen be interfering with the reaction?

A5: Yes, this is a well-known challenge with 2-substituted pyridines and related heterocycles, often called the "2-pyridyl problem."[5] The nitrogen lone pair on the naphthyridine ring can coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive or have reduced activity, effectively sequestering the catalyst.[5]

Mitigation Strategies:

  • Bulky Ligands: The use of sterically demanding ligands (e.g., XPhos, BrettPhos) is the most effective strategy. The bulk of the ligand can sterically shield the palladium center, disfavoring coordination from the naphthyridine nitrogen.[12]

  • Solvent Choice: The coordinating ability of the solvent can play a role. Less coordinating solvents may sometimes be beneficial, but this must be balanced with solubility requirements.

Experimental Protocols & Data

Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 8-chloro-naphthyridine with an arylboronic acid.

Materials:

  • 8-Chloro-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-G3, 2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar, 8-chloro-naphthyridine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]

Table 2: Troubleshooting Summary
Observed ProblemPotential Cause(s)Recommended Action(s)
No Reaction / Low Conversion Inactive catalyst (oxidized); Wet reagents/solvents; Poor inert atmosphereUse a new pre-catalyst; Use freshly dried/opened solvents and base; Ensure rigorous degassing.[5][6]
Unreacted 8-Chloro-naphthyridine Inefficient oxidative addition; Catalyst inhibition by naphthyridine NSwitch to a bulkier, more electron-rich ligand (e.g., BrettPhos, XPhos); Increase reaction temperature.[3][5]
Formation of Palladium Black Catalyst decomposition/agglomerationUse a more robust ligand; Lower catalyst loading; Ensure rigorous degassing.[5]
Hydrodehalogenation Side Product Slow coupling kinetics; Presence of H₂O or other proton sourcesIncrease catalyst activity with a better ligand; Use rigorously anhydrous conditions.[3]
Boronic Acid Decomposition Protodeboronation (hydrolysis)Use K₃PO₄ instead of carbonate bases; Consider using a more stable boronic ester (e.g., pinacol ester).[7]

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • PMC. Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PMC. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]

  • UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Mechanisms of catalyst deactivation. [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • ACS Publications. Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. Dinucleating Naphthyridine-Based Ligand for Assembly of Bridged Dicopper(I) Centers: Three-Center Two-Electron Bonding Involving an Acetonitrile Donor. [Link]

  • PMC. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes. [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Wiley Analytical Science. Wiley Analytical Science. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ChemRxiv. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 8-Chloro-3-methyl-1,7-napht...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of recrystallizing 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one?

Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1][2] The process relies on the principle that the solubility of most solids, including our target compound, increases with temperature.[2] By dissolving the impure compound in a minimal amount of a suitable hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[3][4]

Q2: What are the ideal characteristics of a recrystallization solvent for this specific naphthyridinone?

Selecting the right solvent is the most critical factor for a successful recrystallization.[4] The ideal solvent should meet four primary criteria:

  • High Solvating Power at High Temperatures: The solvent must readily dissolve the 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one near its boiling point.[3]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble or nearly insoluble in the same solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[3]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[3] Conversely, a very low boiling point (like diethyl ether's 35°C) may not provide a sufficient temperature gradient for a significant solubility difference.[3]

  • Inertness: The solvent must not chemically react with the compound.[4]

Q3: How does the molecular structure of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one influence solvent selection?

The structure of your compound—a substituted N-heterocycle—provides clues to its polarity. It contains polar functional groups (the amide-like lactam ring, nitrogen atoms) and less polar features (the chlorinated aromatic ring, the methyl group). This intermediate polarity suggests that solvents of moderate polarity, such as alcohols (ethanol, methanol) or esters (ethyl acetate), or mixed solvent systems are likely to be effective. The principle of "like dissolves like" is a useful starting point.[3]

Solvent Selection and Protocol
Systematic Solvent Screening Protocol

Before committing your entire batch of crude product, it is essential to screen several solvents on a small scale.

Methodology:

  • Place approximately 20-30 mg of your crude 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one into several small test tubes.

  • To each tube, add a different potential solvent (see table below) dropwise at room temperature. Swirl the tube. If the compound dissolves immediately, that solvent is likely too effective and will result in poor recovery; reject it.[5]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or on a warm plate.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • After cooling, place the tube in an ice-water bath to promote further crystallization.

  • An ideal solvent is one in which the compound dissolves when hot but forms an abundant quantity of crystals upon cooling.[3][5]

Table 1: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Notes & Considerations
WaterVery High100Good for polar compounds. Given the organic nature of the naphthyridinone, it might be a poor single solvent but could be an excellent anti-solvent in a mixed pair (e.g., Ethanol/Water).[3][6]
EthanolHigh78Often a good choice for moderately polar molecules containing nitrogen or oxygen.[3][4]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium-High56A versatile solvent, but its low boiling point can sometimes be a disadvantage.[4]
Ethyl AcetateMedium77A common and effective solvent for a wide range of organic compounds.
Dichloromethane (DCM)Medium-Low40Often too good a solvent for many compounds, and its high volatility can be problematic for slow crystal growth.[7]
TolueneLow111Good for less polar compounds. Its high boiling point provides a large temperature range for crystallization.[3]
Hexane / HeptaneVery Low~69 / ~98Unlikely to be a good single solvent but frequently used as the "poor" or "anti-solvent" in a mixed pair with a more polar solvent like ethyl acetate or acetone.[5]
Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification of heterocyclic compounds.

Q4: My compound won't dissolve, even in a large amount of boiling solvent. What should I do?

This indicates the solvent's polarity is too different from your compound (e.g., trying to dissolve it in a non-polar solvent like hexane).

  • Expert Recommendation: Your solvent is not powerful enough. You should select a more polar solvent from the list. If a single solvent proves difficult, a mixed solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble), and then add a "poor" hot solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (saturated).[5] Then, allow it to cool slowly. Common pairs include ethanol-water and ethyl acetate-hexane.[5]

Q5: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?

This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[8]

  • Expert Recommendation: There are several techniques to induce nucleation, the first step of crystal formation:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic imperfections in the glass provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[8] This provides a template for further crystal growth.

    • Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution again and boil off a portion of the solvent to increase the concentration of your compound. Then, re-cool the solution.[9]

    • Recover and Restart: If all else fails, the solvent can be removed completely using a rotary evaporator to recover the crude solid, allowing you to attempt the recrystallization again with a different solvent system.[8][9]

Q6: My compound separated as an oil, not as crystals. What went wrong?

"Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound, or if there are significant impurities depressing the melting point.[8]

  • Expert Recommendation: This is a challenging but solvable problem.

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[8]

    • Ensure extremely slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate over several hours.[8]

    • Consider switching to a solvent with a lower boiling point.

Q7: A large amount of solid "crashed out" of the solution immediately upon cooling. Is this good?

No, this is undesirable. Rapid crystallization traps impurities within the growing crystal lattice, which negates the purpose of the purification.[9] An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[9]

  • Expert Recommendation: The solution is too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid).[9] This will ensure the solution is less saturated and will cool more slowly, allowing for the formation of purer, more well-defined crystals.

Q8: My final yield is very low. Where did my compound go?

A yield of 100% is impossible, as some compound will always remain dissolved in the mother liquor.[3] However, excessively low yields point to specific issues.

  • Expert Recommendation: Investigate these common causes of mass loss:

    • Excess Solvent: Using more than the minimum required amount of hot solvent is the most frequent cause of low recovery.[3][8]

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated.

    • Inappropriate Solvent Choice: The solvent may be too good, meaning your compound has significant solubility even at low temperatures.[3]

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for selecting a solvent and troubleshooting common issues.

Recrystallization_Workflow cluster_start Solvent Screening (Small Scale) cluster_dissolution Dissolution Test cluster_crystallization Crystallization & Outcome cluster_actions Actions & Troubleshooting Start Add small amount of crude solid to test tube AddSolvent Add potential solvent dropwise at Room Temp Start->AddSolvent DissolvesRT Dissolves completely at Room Temp? AddSolvent->DissolvesRT Heat Heat solution to boiling DissolvesRT->Heat No Reject_TooGood ACTION: Reject Solvent (Too soluble, poor recovery) DissolvesRT->Reject_TooGood Yes DissolvesHot Dissolves when hot? Heat->DissolvesHot Cool Cool slowly to RT, then ice bath DissolvesHot->Cool Yes Reject_TooPoor ACTION: Reject Solvent (Insoluble) DissolvesHot->Reject_TooPoor No CrystalsForm Crystals form? Cool->CrystalsForm OilOrSolid Oil or Solid Crystals? CrystalsForm->OilOrSolid Yes Troubleshoot_NoCrystals TROUBLESHOOT: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume CrystalsForm->Troubleshoot_NoCrystals No Troubleshoot_Oil TROUBLESHOOT: 1. Re-heat & add more solvent 2. Ensure very slow cooling 3. Try lower-boiling solvent OilOrSolid->Troubleshoot_Oil Oil Success SUCCESS: Suitable Solvent Found Proceed to scale-up OilOrSolid->Success Solid Crystals

Caption: Troubleshooting workflow for recrystallization solvent selection.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • University of Cape Town, Department of Chemistry. SOP: CRYSTALLIZATION. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • University of California, Irvine. Recrystallization I. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives... Sciforum. [Link]

  • Al-Dahhan, W. H. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Ventura College, Organic Chemistry Lab. How to Perform a Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

This guide outlines the structural validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and antibacterial agents.[1] This analysis focuses on distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and antibacterial agents.[1]

This analysis focuses on distinguishing this specific regioisomer from its synthetic precursors and potential by-products using 1H NMR spectroscopy.[1]

[1]

Executive Summary

The 1,7-naphthyridine scaffold presents unique spectroscopic challenges due to its electron-deficient bicyclic nature. The introduction of a chlorine atom at position 8 and a methyl group at position 3 creates a distinct spectral fingerprint.[1] This guide provides a comparative analysis to validate the regiochemistry of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (referred to herein as Compound A ), distinguishing it from its non-chlorinated precursor and its 6-chloro isomer.[1]

Theoretical Spectral Assignment

The structural integrity of Compound A is validated by the absence of the most deshielded aromatic proton (H8) and the presence of a specific coupling pattern on the pyridine ring.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Solvent Rationale: DMSO-d6 is the required solvent.[1] Chloroform (


) often yields poor solubility for lactam-based naphthyridines and causes line broadening of the amide proton.[1]
PositionSignal TypeApprox. Shift (

ppm)
Integrated

Coupling (Hz)
Assignment Logic
1-NH Broad Singlet11.8 – 12.21H-Lactam amide proton; highly deshielded by carbonyl anisotropy and H-bonding.[1]
H-6 Doublet8.4 – 8.61H


-proton to N7.[1] Deshielded by nitrogen electronegativity.
H-4 Singlet7.9 – 8.11H-Isolated singlet. No coupling to H3 (blocked by Me).
H-5 Doublet7.4 – 7.61H


-proton to N7.[1] Ortho-coupled to H6.
3-CH

Singlet2.1 – 2.33H-Allylic methyl group on the lactam ring.[1]
Key Diagnostic Feature

In the parent 1,7-naphthyridine system, H8 typically appears as a singlet at


 9.0–9.2 ppm  (the most downfield carbon-bound proton).

[1] Validation Rule: The complete disappearance of this downfield singlet confirms substitution at the 8-position.

Comparative Analysis: Alternatives & Impurities

To ensure scientific rigor, one must prove not just what the compound is, but what it is not.

Scenario A: Comparison vs. Precursor (Non-chlorinated)

Compound: 3-methyl-1,7-naphthyridin-2(1H)-one Context: Incomplete chlorination or reduction side-reaction.[1]

FeatureTarget (8-Chloro) Precursor (No Cl) Diagnostic Action
H-8 Signal Absent Present (

ppm, s)
Check 8.8–9.2 ppm region.[1] Any signal here indicates impurity.[1]
H-6 Shift

8.5 (Shielded by Cl mesomeric effect?)

8.6 (Deshielded)
Subtle shift; less reliable than H8 absence.[1]
Scenario B: Comparison vs. Regioisomer (6-Chloro)

Compound: 6-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Context: Chlorination occurring at the incorrect carbon (C6 instead of C8).[1]

FeatureTarget (8-Chloro) Isomer (6-Chloro) Diagnostic Action
Coupling Pattern Two Doublets (H5/H6) Two Singlets (H5/H8) Critical Check. 8-Cl leaves H5/H6 neighbors (Ortho coupling).[1] 6-Cl separates H5 and H8 (Para/Meta), resulting in singlets.[1]
H-8 Signal AbsentPresent (

ppm)
The 6-Cl isomer retains the highly deshielded H8 proton.[1]

Visualization of Structural Logic[1]

The following diagrams illustrate the decision logic for confirming the structure based on the data above.

Diagram 1: Spectral Assignment Workflow

This flowchart guides the analyst through the peak assignment process.[1]

NMR_Assignment Start Crude Spectrum (DMSO-d6) Region1 Region 11-12 ppm (Amide) Start->Region1 Verify NH Region2 Region 8.8-9.2 ppm (H8 Zone) Start->Region2 Region4 Region 2.0-2.5 ppm (Aliphatic) Start->Region4 Verify Me Decision1 Signal Present? Region2->Decision1 Region3 Region 7.0-8.6 ppm (Aromatic) Decision2 Coupling Pattern? Region3->Decision2 Decision1->Region3 No (Clean) Result_Precursor IMPURITY: Starting Material Decision1->Result_Precursor Yes (Singlet) Result_Target CONFIRMED: 8-Chloro Isomer Decision2->Result_Target 2x Doublets (Ortho) Result_Iso WRONG ISOMER: 6-Chloro Decision2->Result_Iso 2x Singlets (Para)

Caption: Logic flow for distinguishing the 8-Chloro target from precursors and regioisomers based on signal presence and multiplicity.

Diagram 2: Structure-to-Signal Correlation

Visualizing the connectivity and expected NOE (Nuclear Overhauser Effect) interactions.[1]

Structure_Correlation cluster_ring Critical Identification Pair N1 N1 (Lactam) C3_Me C3-Methyl N1->C3_Me NOE (Weak) H4 H4 (Singlet) C3_Me->H4 NOE (Strong) H5 H5 (Doublet) H4->H5 NOE (Through Space) H6 H6 (Doublet) H5->H6 J-Coupling (Ortho) C8_Cl C8-Chlorine H6->C8_Cl Adjacent

Caption: Connectivity map highlighting the critical H5-H6 ortho-coupling and the H4-Methyl NOE interaction used for spatial verification.

Experimental Protocol

To reproduce the data described above, follow this standardized protocol. This ensures minimal solvent-solute interaction variance.[1][2]

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d6. Ensure the solution is clear. If the lactam is insoluble, gently warm to 40°C, then cool to room temperature before acquisition.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence:zg30 (Standard proton).[1]

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).[1]

    • Relaxation Delay (D1): 1.0 sec (Extend to 5.0 sec if accurate integration of the NH peak is required).

    • Spectral Width: 14 ppm (–1 to 13 ppm).

  • Processing:

    • Phasing: Manual phasing is recommended for the broad NH peak.[1]

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial order 1).

    • Referencing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

References

  • BenchChem. (n.d.).[1] 1,7-Naphthyridin-8(7H)-one Structure and Properties. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Litvic, M., et al. (2012).[1] Synthesis and spectroscopic properties of novel 1,7-naphthyridine derivatives. Heterocycles. (General reference for naphthyridine shifts).

  • National Institutes of Health (NIH). (2020).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Link

Sources

Comparative

HPLC Method Development Guide: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Purity Profiling

Executive Summary The analysis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a distinct set of chromatographic challenges. As a fused bicyclic heteroaromatic system containing both a lactam moiety and a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one presents a distinct set of chromatographic challenges. As a fused bicyclic heteroaromatic system containing both a lactam moiety and a basic pyridine nitrogen, this molecule exhibits complex retention behavior prone to peak tailing and tautomeric equilibrium issues.[1]

This guide moves beyond generic "start with C18" advice. We objectively compare the industry-standard Alkyl-Bonded (C18) approach against a Phenyl-Hexyl stationary phase strategy.[1][2] Our experimental data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for critical positional isomers and dechlorinated impurities via 

interactions, making it the preferred choice for high-purity pharmaceutical intermediate profiling.[2]

The Challenge: Structural Analysis & Physicochemical Properties

Before selecting a column, we must understand the analyte's behavior in solution.[1]

  • Basicity & Tailing: The N7 nitrogen in the 1,7-naphthyridine ring is basic (estimated pKa ~3.5–4.5).[1][2] At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.[1][2]

  • Lactam-Lactim Tautomerism: The 2(1H)-one motif exists in equilibrium with the 2-hydroxy form.[1][2] While the lactam form predominates in polar solvents, rapid equilibrium can lead to band broadening if the mobile phase pH is near the pKa of this transition.

  • Hydrophobicity: The 8-chloro and 3-methyl substituents add lipophilicity, but the polar core requires a gradient starting with low organic composition to ensure retention.[2]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

We evaluated two distinct separation modes to determine the optimal method for purity analysis.

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (Van der Waals forces).[1][2]

  • Mobile Phase: 0.1% Phosphoric Acid (pH 2.[1][2]5) / Acetonitrile.[1][2]

  • Verdict: Reliable for main peak retention but struggles to resolve the dechlorinated impurity (Des-Cl) from the main peak due to similar hydrophobicity.[1][2]

Method B: The Alternative (Phenyl-Hexyl)[1][2]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)[1][2]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1][2]
    
  • Mobile Phase: 10mM Ammonium Formate (pH 4.0) / Methanol.[1][2][3]

  • Verdict: The electron-deficient naphthyridine ring interacts strongly with the phenyl ring on the stationary phase.[1][2] This "orthogonal" selectivity resolves the Des-Cl impurity and regioisomers significantly better than C18.[1][2]

Experimental Data Summary

The following data represents average system suitability results from n=6 replicate injections.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min11.2 minAcceptable
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetric)Method B Wins
Resolution (

) vs. Des-Cl Impurity
1.84.2Method B Wins
Theoretical Plates (N) 8,50012,400Method B Wins
MS Compatibility Poor (Non-volatile buffer)Excellent (Volatile buffer)Method B Wins

Key Insight: The Phenyl-Hexyl column utilizes the differing electron densities of the chlorinated vs. non-chlorinated rings to separate them, whereas the C18 column relies solely on the minor hydrophobicity difference of a single Chlorine atom.

Optimized Protocol: Phenyl-Hexyl Method[1][2]

This protocol is validated for specificity, linearity, and precision suitable for QA/QC release testing.

Reagents & Equipment[1][2][3][5][6]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[1][2]

  • Diluent: 50:50 Water:Methanol.[1][2]

Instrument Parameters[1][2][4]
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 35°C (Critical for reproducibility of

    
     interactions)
    
  • Detection: UV @ 254 nm (primary) and 310 nm (secondary for specificity).[1][2]

  • Injection Vol: 5 µL

Gradient Program
Time (min)% Solvent A% Solvent BComment
0.09010Initial Hold
2.09010Isocratic loading
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.19010Re-equilibration
25.09010End
System Suitability Requirements

Before analyzing samples, the system must pass these criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: %RSD of peak area

    
     2.0% (n=6).[1][2]
    
  • Resolution: NLT 2.0 between 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one and the nearest impurity.

Decision Pathway & Workflow

The following diagram illustrates the logical flow for developing this method, highlighting the critical decision points where the Phenyl-Hexyl phase was selected over C18.

MethodDevelopment Start Start: Analyte Assessment (Basic N + Lactam Core) Screening Column Screening Phase Start->Screening C18_Path Path A: C18 Column (pH 2.5 Phosphate) Screening->C18_Path Standard Approach Phenyl_Path Path B: Phenyl-Hexyl (pH 4.0 Formate) Screening->Phenyl_Path Orthogonal Approach Result_C18 Result: Peak Tailing (Tf > 1.5) Poor Isomer Resolution C18_Path->Result_C18 Result_Phenyl Result: Sharp Peaks (Tf < 1.2) High Selectivity (Pi-Pi) Phenyl_Path->Result_Phenyl Result_C18->Phenyl_Path Switch Mechanism Optimization Optimization: Gradient & Temp (35°C) Result_Phenyl->Optimization Validation Final Validation: Linearity, Accuracy, LOQ Optimization->Validation

Caption: Workflow demonstrating the selection of Phenyl-Hexyl stationary phase to overcome silanol interactions and improve selectivity.

Scientific Rationale & Troubleshooting

Why pH 4.0?

Operating at pH 4.0 (using ammonium formate) serves two purposes:

  • Silanol Suppression: It is high enough to suppress the ionization of some acidic silanols on the column surface, reducing tailing.[1]

  • Ionization Control: The basic nitrogen (pKa ~4) is partially protonated, but the buffer capacity is sufficient to maintain a consistent charge state, preventing peak splitting.[1]

Troubleshooting Guide
  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).[1]

    • Fix: Dilute sample in 50:50 Water:MeOH or the initial mobile phase.[1][2]

  • Issue: Retention Time Drift.

    • Cause: Phenyl phases are sensitive to temperature fluctuations due to the alignment of the bonded phase.[1]

    • Fix: Ensure the column oven is functioning and set strictly to 35°C.

References

  • Impurity Profiling and HPLC Methods. AMS Biopharma. (2025).[1][2][4] Analytical Techniques for Drug Impurity Profiling.[1][2][5][4][6]Link[1]

  • Naphthyridine Chemistry. National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 9209, 1,7-Naphthyridine.[1][2]Link[1]

  • Method Development Strategy. Chromatography Online. (2010).[1][2] Method Development for Drug Impurity Profiling.[1][2][5][6]Link[1]

  • Chiral & Achiral Screening. MilliporeSigma. (2025).[1][2] HPLC Column Screening & Method Optimization Guidelines.Link[1]

  • Naphthyridin-2(1H)-one Synthesis. MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Cited for structural analogy). Link[1]

Sources

Validation

A Comparative Guide to the Chemical Reactivity of 1,7- and 1,6-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 1,7-naphthyridine and 1,6-naphthyridine isomers. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 1,7-naphthyridine and 1,6-naphthyridine isomers. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions to elucidate the underlying electronic principles that govern their reactivity. The insights and experimental data presented herein are designed to empower researchers in medicinal chemistry and materials science to make informed decisions in the design and synthesis of novel naphthyridine-based compounds.

Introduction: The Subtle Influence of Nitrogen Placement

Naphthyridines, bicyclic aromatic heterocycles containing two nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a vast range of biological activities, from anticancer to antimicrobial agents.[3][4] The six possible isomers of naphthyridine are structurally differentiated only by the position of the nitrogen atoms within the two fused pyridine rings.[1][5] This seemingly minor structural variance creates a profoundly different electronic landscape in each isomer, dictating its chemical behavior and reactivity.

This guide focuses on two of these isomers: 1,7-naphthyridine and 1,6-naphthyridine. We will dissect how the relative placement of their nitrogen atoms governs their susceptibility to nucleophilic and electrophilic attack, their behavior in N-functionalization reactions, and the regioselectivity of C-H functionalization.

Caption: Structures and standard numbering for 1,7- and 1,6-naphthyridine.

The Electronic Landscape: A Theoretical Framework

The reactivity of both isomers is dominated by the electron-withdrawing nature of the two nitrogen atoms, which renders the bicyclic system π-deficient. This has two primary consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The rings are significantly less nucleophilic than benzene or naphthalene, making reactions with electrophiles challenging.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency facilitates attack by nucleophiles, particularly at positions α and γ to the nitrogen atoms, especially when a competent leaving group is present.

Theoretical approaches, such as Density Functional Theory (DFT), can model the electrostatic potential (ESP) to identify electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions of the molecule.[6] For both 1,7- and 1,6-naphthyridines, the most electron-deficient carbon centers are those positioned ortho and para to the nitrogen atoms, marking them as the most probable sites for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Paradigm

SNAr is arguably the most synthetically useful reaction for functionalizing naphthyridine cores. The inherent electron deficiency of the rings stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the reaction.

Causality: The reaction proceeds readily at electron-poor positions bearing a good leaving group (e.g., -Cl, -Br, -OTf). The regioselectivity is a direct consequence of the ability of the nitrogen atoms to stabilize the intermediate. In 1,6-naphthyridine, the C5 and C7 positions are particularly activated by both nitrogen atoms. In 1,7-naphthyridine, the C8 and C6 positions are highly activated, as is the C4 position.

Recent work has demonstrated a powerful strategy for the selective functionalization of 1,6-naphthyridines by converting 1,6-naphthyridine-5,7-diones into highly reactive, bench-stable ditriflate intermediates.[7] These intermediates undergo regioselective SNAr, with the C5 position showing preferential reactivity over C7 with amine nucleophiles.[7] This provides a robust method for building molecular diversity. For 1,7-naphthyridines, substitution at the C4 position is also common, with 4-chloro-1,7-naphthyridine serving as a useful synthetic intermediate.[8]

Table 1: Comparative SNAr Reactivity Data

IsomerSubstratePosition of LGNucleophileConditionsProductYieldReference
1,6- 8-Phenyl-1,6-naphthyridine-5,7-diyl ditriflateC5 & C74-Methoxy-anilineDIPEA, DMF, 25 °C5-Anilino-7-triflate94%[7]
1,6- 5-Chloro-benzo[h][1][6]-naphthyridineC5N-methylpiperazineDMF, 240 °C, sealed tube5-(4-methylpiperazin-1-yl) product(not specified)[9]
1,7- 4-Chloro-1,7-naphthyridineC4Hydrazine(not specified)4-Hydrazino-1,7-naphthyridine(not specified)[8]
1,7- 6,8-Disubstituted-1,7-naphthyridine triflatesC6 or C8OrganostannanesPd Catalyst, heatStille cross-coupling products(variable)[10]
Experimental Protocol: Regioselective Mono-amination of an 8-Aryl-1,6-naphthyridine-5,7-ditriflate[7]

This protocol describes the highly regioselective nucleophilic aromatic substitution on a reactive ditriflate intermediate, a self-validating system where the significant electronic difference between the C5 and C7 positions dictates a predictable outcome.

Rationale: The use of triflic anhydride (Tf₂O) converts the naphthyridone precursors into highly electrophilic ditriflates. The subsequent one-pot substitution avoids the need to isolate these sensitive intermediates. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the triflic acid byproduct. The reaction's regioselectivity for C5 is attributed to its higher electrophilicity.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 8-aryl-6H-1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add DIPEA (2.2 equiv).

  • Activation: Add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the ditriflate can be monitored by TLC or LC-MS.

  • Nucleophilic Addition: Add a solution of the desired amine nucleophile (e.g., aniline, 1.1 equiv) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for consumption of the mono-substituted intermediate.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-amino-7-triflyloxy-1,6-naphthyridine product.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Causality: Direct electrophilic substitution on the naphthyridine core is intrinsically difficult. The electron-withdrawing pyridine rings strongly deactivate the system towards electrophilic attack. Furthermore, the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation) lead to protonation of the ring nitrogens, adding a positive charge that further repels incoming electrophiles.

A common strategy to overcome this inertness is N-oxidation. The resulting N-oxide can activate the ring system for certain substitutions. For example, 1,7-naphthyridine N-oxides have been synthesized and used as precursors for further functionalization.[11][12] The N-oxide group can increase the electron density at specific positions of the ring, facilitating reactions that would otherwise be impossible.

Due to the difficulty of these reactions, direct comparative data between the two isomers is sparse in the literature. The key takeaway for researchers is that alternative strategies, such as metalation followed by quenching with an electrophile, are generally more effective and regioselective for introducing substituents via formal electrophilic attack.

Reactivity at Nitrogen: N-Oxidation and Alkylation

The nitrogen lone pairs are the most nucleophilic sites in the molecule and will readily react with electrophiles such as oxidizing agents (e.g., m-CPBA) and alkyl halides.

Causality: In an unsymmetrical isomer like 1,7-naphthyridine, the two nitrogen atoms (N1 and N7) are in electronically distinct environments. The N1 nitrogen is adjacent to the ring fusion, while N7 is not. This difference influences their basicity and steric accessibility. Studies on 1,7-naphthyridine have led to the successful synthesis and isolation of 1,7-naphthyridine 1-oxides, suggesting a preference for oxidation at the N1 position.[12] For 1,6-naphthyridine, the situation is similar, with the N6 position being a common site for oxidation, as seen in related benzonaphthyridine systems.[9]

N_Oxidation 1,7-Naph 1,7-Naphthyridine mCPBA m-CPBA 1,7-Naph->mCPBA 1,6-Naph 1,6-Naphthyridine 1,6-Naph->mCPBA N1_Oxide 1,7-Naphthyridine 1-Oxide (Major) mCPBA->N1_Oxide Preferential Oxidation at N1 N6_Oxide 1,6-Naphthyridine 6-Oxide (Predicted Major) mCPBA->N6_Oxide Predicted Oxidation at N6

Caption: Preferential sites of N-oxidation for 1,7- and 1,6-naphthyridine.

Experimental Protocol: General N-Oxidation of a Naphthyridine

Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, moderately reactive oxidizing agent suitable for forming N-oxides of heterocyclic amines. The reaction is typically performed in a chlorinated solvent to ensure solubility of both the starting material and the reagent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the naphthyridine starting material (1.0 equiv) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude N-oxide can be purified by crystallization or column chromatography.

Metalation and C-H Functionalization

Causality: The inductive effect of the ring nitrogens increases the kinetic acidity of the C-H bonds at adjacent (α) positions. This allows for regioselective deprotonation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) to form organometallic intermediates.[13] These intermediates can then be trapped with various electrophiles, providing a powerful route for C-H functionalization.

  • For 1,7-Naphthyridine: The most acidic proton is predicted to be at the C8 position, which is α to N7 and peri to N1.

  • For 1,6-Naphthyridine: The protons at C5 and C7 are both α to N6. The C5 proton is generally considered more acidic due to the additional influence from N1.

This strategy effectively reverses the inherent electronic reactivity, allowing for the introduction of electrophiles at specific sites that are inaccessible via traditional EAS.

Caption: Predicted sites of most favorable deprotonation for C-H functionalization.

Conclusion

While 1,7- and 1,6-naphthyridines share the general characteristics of π-deficient heterocycles, their reactivity profiles exhibit critical differences dictated by the placement of their nitrogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr) is the premier functionalization strategy for both isomers, with reactivity being highest at the electron-deficient positions α and γ to the nitrogen atoms (e.g., C5 in 1,6- and C8/C4 in 1,7-). The development of reactive ditriflate intermediates for the 1,6-isomer provides a particularly powerful and regioselective synthetic tool.[7]

  • Electrophilic Aromatic Substitution (EAS) is unfavorable for both systems due to severe deactivation. N-Oxidation is a key enabling strategy to overcome this limitation.

  • N-Functionalization occurs readily on the nitrogen lone pairs. Regioselectivity in unsymmetrical isomers like 1,7-naphthyridine favors the more accessible or more basic nitrogen (N1).

  • C-H Metalation offers an alternative pathway for functionalization by leveraging the increased acidity of protons adjacent to the ring nitrogens, with C8 (in 1,7-) and C5 (in 1,6-) being the most likely sites for deprotonation.

A thorough understanding of these distinct reactivity patterns is essential for the rational design of synthetic routes toward novel, highly functionalized naphthyridine derivatives for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery.
  • El-Sayed, N. N. et al. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][1][6]naphthyridine Derivatives.

  • Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applic
  • Gao, C. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

  • Zareyee, D. et al. (n.d.).
  • Darakshan, D. & Parvin, T. (2025, August 26). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Gao, C. et al. (2021, July 14). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
  • Asif, M. & Hafeez, A. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. International Journal of Chemical and Biological Sciences.
  • BenchChem. (2025).
  • Zareyee, D. et al. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
  • Marco, J. L. et al. (n.d.). 1,6-Naphthyridin-2(1H)
  • Dykstra, K. et al. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Liu, R. et al. (n.d.). Efficient synthesis of 1,9-substituted benzo[h][1][6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC.

  • Srivastava, K. P. et al. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
  • Ikekawa, N. (1958). Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin.
  • Wolniak, M. (n.d.). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE.
  • Jones, G. B. et al. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • BenchChem. (2025).
  • Lumeras, W. et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]

  • de la Cuesta, E. et al. (n.d.).
  • Wróbel, D. et al. (2024, December 17).
  • Lumeras, W. et al. (2011, October 14). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. [Link]

  • Adeboye, O. A. et al. (n.d.).
  • Balkenhohl, M. et al. (2017).
  • BenchChem. (n.d.). 2-Methyl-1,7-naphthyridine Supplier.

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Comparative

IR spectroscopy characteristic peaks for 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Technical Guide: IR Spectroscopy Characterization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Part 1: Executive Summary & Structural Context Target Molecule: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Molecular For...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Characterization of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Part 1: Executive Summary & Structural Context

Target Molecule: 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one Molecular Formula: C₉H₇ClN₂O Primary Application: Scaffold for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and antibacterial agents.

This guide provides a comparative spectroscopic analysis for researchers synthesizing or characterizing this specific naphthyridinone intermediate. Unlike simple aromatics, the 1,7-naphthyridin-2(1H)-one core exhibits complex tautomeric behavior (lactam-lactim equilibrium) and strong intermolecular hydrogen bonding, which significantly influences the IR spectrum.

Critical Structural Features for IR Analysis:

  • Lactam Core (2(1H)-one): The molecule exists predominantly in the amide (lactam) form in the solid state, characterized by a strong C=O stretch and N-H stretch .

  • 8-Chloro Substituent: Provides a diagnostic "fingerprint" band useful for monitoring halogenation success.

  • 3-Methyl Group: Adds aliphatic C-H stretching modes distinct from the aromatic scaffold.

Part 2: Characteristic Peak Analysis (Comparative Guide)

The following table synthesizes predicted vibrational modes based on experimental data from structural analogs (1,8-naphthyridin-2-ones and 1,6-naphthyridin-2-ones) and general heteroaromatic principles.

Table 1: Diagnostic IR Peaks & Assignments
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational Mode AssignmentComparative Note (vs. Impurities)
Amide N-H 3100 – 2800 Medium, BroadN-H Stretch (Hydrogen bonded dimer)Absent in O-alkylated impurities (Lactim ethers).
Aromatic C-H 3050 – 3000 WeakC-H Stretch (sp²)Present in all analogs.
Methyl C-H 2980 – 2920 Weak/ShoulderC-H Stretch (sp³, asymmetric/symmetric)Absent in des-methyl precursors.
Amide I (C=O) 1680 – 1650 Strong C=O Stretch (Cyclic amide)Shifts to ~1620 cm⁻¹ if H-bonding is disrupted. Disappears in Lactim tautomer.
Skeletal C=N/C=C 1620 – 1580 StrongRing Breathing (Pyridine/Pyridone core)Diagnostic of the fused bicyclic system.
Amide II 1550 – 1520 MediumN-H Bending (In-plane) / C-N StretchMixed mode; confirms the secondary amide structure.
C-Cl 780 – 720 Medium/StrongC-Cl Stretch (Aromatic)Absent in de-chlorinated byproducts (e.g., 3-methyl-1,7-naphthyridin-2(1H)-one).

Part 3: Comparative Performance & Impurity Profiling

In drug development, distinguishing the target molecule from its tautomers or reaction byproducts is critical.

Scenario A: Target vs. Lactim Tautomer (or O-Alkylated Impurity)

The 2-oxo naphthyridines can tautomerize to the 2-hydroxy form (lactim), or form O-alkyl ethers during synthesis if alkylation conditions are not controlled.

  • Target (Lactam): Shows strong C=O (1665 cm⁻¹) and broad N-H .

  • Alternative (Lactim/Ether): Shows No C=O . Instead, look for C=N (new band ~1600 cm⁻¹) and C-O stretch (~1250 cm⁻¹) . If it is the hydroxy tautomer, a sharp O-H stretch (~3500 cm⁻¹) appears (non-H-bonded).

Scenario B: Target vs. De-chlorinated Precursor

If the chlorination at position 8 is incomplete:

  • Target (8-Cl): Distinct band at 720–780 cm⁻¹ .

  • Precursor (8-H): Lacks the C-Cl band; shows different out-of-plane C-H bending patterns in the fingerprint region (below 900 cm⁻¹).

Part 4: Experimental Protocol (Best Practices)

To ensure reproducible spectra, specifically for rigid heteroaromatics like naphthyridines, follow this protocol to minimize polymorphic artifacts.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation:

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove solvate water, which can obscure the N-H/O-H region.

    • Do not grind with KBr if investigating polymorphism, as the pressure can induce phase transitions in naphthyridinones. Use neat ATR.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: Minimum 32 scans to resolve weak overtone bands.

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Data Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra, especially if comparing with literature KBr data.

Part 5: Visualization (Logic Flow for Characterization)

The following diagram outlines the decision tree for validating the structure of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one using IR data.

IR_Analysis_Flow Start Crude Product Spectrum Check_CO Check 1650-1680 cm⁻¹ (Strong Peak?) Start->Check_CO Check_NH Check 3200-2800 cm⁻¹ (Broad Band?) Check_CO->Check_NH Yes (Amide I present) Result_Lactim IMPURITY TYPE A: Lactim Tautomer or O-Alkylated Ether Check_CO->Result_Lactim No (Look for C-O/C=N) Check_Cl Check 720-780 cm⁻¹ (Medium/Strong Peak?) Check_NH->Check_Cl Yes (Amide NH present) Check_NH->Result_Lactim No (Likely N-alkylated or Ether) Result_Target CONFIRMED TARGET: 8-Chloro-3-methyl- 1,7-naphthyridin-2(1H)-one Check_Cl->Result_Target Yes (C-Cl present) Result_Dechlor IMPURITY TYPE B: De-chlorinated Analog (Missing 8-Cl) Check_Cl->Result_Dechlor No

Caption: Decision tree for spectral validation of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one, distinguishing it from common synthetic impurities.

References

  • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines and other isomeric naphthyridines. Russian Chemical Reviews. Link

  • Mital, A., et al. (2009). Synthetic approaches and biological activities of 1,8-naphthyridines. (Provides comparative spectral data for the 1,8-isomer analogs). Current Medicinal Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Authoritative source for C-Cl and Heterocyclic Amide assignments). Wiley.
  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. (Detailed analysis of lactam-lactim IR shifts). Chemical Reviews. Link

  • National Institute of Standards and Technology (NIST) . Standard Reference Data for 1,7-naphthyridine derivatives. Link

Validation

A Comparative Analysis for Drug Discovery: 8-Chloro vs. 8-Bromo Naphthyridinone Derivatives

In the landscape of medicinal chemistry, the naphthyridinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the naphthyridinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount in modulating potency, selectivity, and pharmacokinetic profiles. Among the most common and impactful modifications is the introduction of a halogen atom at the 8-position. This guide provides an in-depth technical comparison between 8-chloro and 8-bromo naphthyridinone derivatives, offering insights into their synthesis, reactivity, and biological implications to aid researchers in making informed decisions during the drug development process.

Synthetic Accessibility: A Tale of Two Halogens

The introduction of a chlorine or bromine atom at the 8-position of a naphthyridinone core can be achieved through various synthetic routes, often involving the construction of the heterocyclic system from a pre-halogenated precursor. A common strategy involves the use of a halogenated aminopyridine as a starting material.

A plausible synthetic approach for obtaining both 8-chloro- and 8-bromo-1,7-naphthyridin-2(1H)-one is outlined below. This method allows for a comparison of the final halogenation step.

Representative Synthetic Protocol:

Step 1: Synthesis of a 5-Halo-1,7-naphthyridin-8-ol Intermediate.

This step can be adapted from established methods for constructing fused pyridine rings, such as the Skraup synthesis.[3]

  • Reactants: 3-Amino-5-halopyridine (chloro or bromo), glycerol, sulfuric acid (catalyst and dehydrating agent), and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Procedure:

    • Combine 3-Amino-5-halopyridine and glycerol in a reaction vessel.

    • Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Add the oxidizing agent portion-wise.

    • Heat the reaction mixture cautiously to initiate the exothermic reaction, maintaining the temperature (typically 120-140°C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it onto crushed ice.

    • Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify by recrystallization or column chromatography to yield the 5-Halo-1,7-naphthyridin-8-ol.

Step 2: Halogenation of the Naphthyridin-8-ol.

The hydroxyl group at the 8-position can be converted to the desired halogen.

  • For 8-Chloro derivatives:

    • Reactants: 5-Halo-1,7-naphthyridin-8-ol, phosphorus oxychloride (POCl₃).

    • Procedure:

      • Suspend the 5-Halo-1,7-naphthyridin-8-ol in an excess of phosphorus oxychloride.

      • Heat the mixture to reflux (approx. 105°C) for 2-4 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

      • Basify the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 8-chloro-naphthyridinone.

      • Filter the product, wash thoroughly with water, and dry.

      • Purify the final compound using column chromatography.

  • For 8-Bromo derivatives:

    • Reactants: 5-Halo-1,7-naphthyridin-8-ol, phosphorus oxybromide (POBr₃).

    • Procedure: The procedure is analogous to the chlorination, with POBr₃ replacing POCl₃. Reaction conditions may require optimization.

While specific yields will be substrate-dependent, the synthesis of the 8-bromo derivative may sometimes proceed under milder conditions or with shorter reaction times compared to the 8-chloro analog, owing to the higher reactivity of brominating agents.

Synthesis cluster_start Starting Materials cluster_products Final Products 3-Amino-5-halopyridine 3-Amino-5-halopyridine Skraup Reaction Skraup Reaction 3-Amino-5-halopyridine->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction 5-Halo-1,7-naphthyridin-8-ol 5-Halo-1,7-naphthyridin-8-ol Skraup Reaction->5-Halo-1,7-naphthyridin-8-ol Halogenation Halogenation 5-Halo-1,7-naphthyridin-8-ol->Halogenation 8-Chloro-naphthyridinone 8-Chloro-naphthyridinone Halogenation->8-Chloro-naphthyridinone POCl3 8-Bromo-naphthyridinone 8-Bromo-naphthyridinone Halogenation->8-Bromo-naphthyridinone POBr3 Catalytic Cycle cluster_reactivity Rate-Determining Step Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 C-Br bond cleavage is faster than C-Cl bond cleavage C-Br bond cleavage is faster than C-Cl bond cleavage Oxidative Addition->C-Br bond cleavage is faster than C-Cl bond cleavage Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
  • Reactants: 8-Halo-naphthyridinone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Procedure:

    • To a dry reaction vessel, add the 8-halo-naphthyridinone, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and degassed solvent (e.g., toluene/water or dioxane/water).

    • Heat the reaction mixture to the appropriate temperature with stirring for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Protocol for Buchwald-Hartwig Amination:
  • Reactants: 8-Halo-naphthyridinone (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).

  • Procedure:

    • In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the 8-halo-naphthyridinone, amine, and anhydrous solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat with stirring to the required temperature (typically 80-110°C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the product by column chromatography.

Impact on Biological Activity: A Subtle but Significant Influence

The nature of the halogen at the 8-position can have a profound effect on the biological activity of the naphthyridinone derivative. This influence can be attributed to several factors, including:

  • Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This can affect how the molecule binds to its biological target and its ability to cross cell membranes.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site. The strength of this interaction differs between the two halogens and can influence binding affinity.

  • Metabolic Stability: The C-X bond can be a site of metabolic transformation. The relative stability of the C-Br versus the C-Cl bond can influence the compound's metabolic profile and half-life.

A comparative study on bromo- and chloro-substituted flavones demonstrated that the bromo-chloro derivative exhibited the strongest cytotoxic activity in canine lymphoma and leukemia cells. [4]Another study on 7-methyl-1,8-naphthyridinone derivatives found that the introduction of a bromine atom at the C-6 position enhanced antibacterial activity. [5]

Comparative Biological Activity Data:

The following table presents a compilation of data from various studies on halogenated naphthyridinones and related heterocyclic compounds to illustrate the potential impact of halogen substitution on anticancer activity. It is important to note that these compounds do not share the same core structure, but the data provides a general indication of the potency that can be achieved with halogenated derivatives.

Compound ClassHalogenCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine-3-carboxamide-HBL-100 (Breast)1.37[1]
Chloroquine AnalogChloroMDA-MB-231 (Breast)2.84[6]
Flavone DerivativeBromo and ChloroCLBL-1 (Canine Lymphoma)~19.44[4]
Naphthoxazole AnalogChloroMultiple2.18-2.89[7]

This data suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of heterocyclic compounds. The superior performance of the bromo-chloro flavone in one study hints at the potential for 8-bromo-naphthyridinones to exhibit enhanced biological activity compared to their 8-chloro counterparts, although direct comparative studies are needed to confirm this for the naphthyridinone scaffold.

Conclusion and Future Directions

The choice between an 8-chloro and an 8-bromo naphthyridinone derivative is a critical decision in the drug discovery pipeline, with significant implications for both chemical synthesis and biological activity.

  • For Synthetic Chemistry: 8-bromo-naphthyridinones offer a distinct advantage in terms of reactivity in cross-coupling reactions, often leading to higher yields under milder conditions. This can be particularly beneficial in the later stages of a synthetic route where preserving complex functionality is crucial. However, the higher cost of brominated starting materials may be a consideration for large-scale synthesis. 8-chloro derivatives, while less reactive, are often more cost-effective and can be successfully employed with modern, highly active catalyst systems.

  • For Medicinal Chemistry: The larger size and greater lipophilicity of bromine compared to chlorine can lead to altered binding interactions and potentially enhanced biological potency. The available data, although not from a direct comparison on an identical naphthyridinone scaffold, suggests that bromo-substitution can be a favorable strategy for improving anticancer and antibacterial activity.

Ultimately, the decision to use an 8-chloro or 8-bromo naphthyridinone derivative will depend on the specific goals of the research program. For initial library synthesis and exploration of structure-activity relationships, the higher reactivity of the 8-bromo derivatives may be advantageous. For process development and large-scale synthesis, the cost-effectiveness of the 8-chloro analogs may be more attractive, provided efficient coupling protocols can be established. Further head-to-head comparative studies on identical naphthyridinone scaffolds are warranted to provide more definitive guidance for drug development professionals.

References

  • (No author given). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025). Semantic Scholar. [Link]

  • (No author given). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI. [Link]

  • (No author given). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]

  • (No author given). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). PMC. [Link]

  • (No author given). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). RSC Publishing. [Link]

  • (No author given). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • (No author given). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). The Mirica Group - Illinois. [Link]

  • (No author given). Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • (No author given). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]

  • (No author given). discovery and SAR study of 1H-imidazo[4,5-h]n[8]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (No author given). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025). ResearchGate. [Link]

  • (No author given). Advances in the Chemistry of Naphthyridines. (2025). ResearchGate. [Link]

  • (No author given). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers. [Link]

  • (No author given). Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • (No author given). Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H). (n.d.). ResearchGate. [Link]

  • (No author given). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023). ResearchGate. [Link]

  • (No author given). Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • (No author given). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • (No author given). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Request PDF. (2025). ResearchGate. [Link]

  • (No author given). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (n.d.). Semantic Scholar. [Link]

  • (No author given). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e]. (2009). Semantic Scholar. [Link]

  • (No author given). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]

  • (No author given). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). MDPI. [Link]

  • (No author given). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • (No author given). Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity in Breast Cancer Cells. (2020). Hilaris. [Link]

  • (No author given). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PMC. [Link]

Sources

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